This guide details the chemical properties, synthetic pathways, and application potential of 5-Chloro-2-hydroxy-3-methylbenzoic acid (CAS: 4386-40-7).[1] A Versatile Halogenated Salicylate Scaffold for Medicinal Chemistr...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the chemical properties, synthetic pathways, and application potential of 5-Chloro-2-hydroxy-3-methylbenzoic acid (CAS: 4386-40-7).[1]
A Versatile Halogenated Salicylate Scaffold for Medicinal Chemistry [1]
Executive Summary
5-Chloro-2-hydroxy-3-methylbenzoic acid (also known as 5-chloro-3-methylsalicylic acid) is a tri-substituted benzene derivative belonging to the salicylate class.[1] Characterized by a core phenolic ring substituted with a carboxylic acid, a methyl group, and a chlorine atom, this compound serves as a critical intermediate in the synthesis of agrochemicals, pharmaceuticals, and azo dyes.[1] Its unique substitution pattern—combining the lipophilicity of the chloro-methyl motif with the chelating ability of the salicylate moiety—makes it a valuable scaffold for drug discovery, particularly in the development of enzyme inhibitors and transition metal ligands.[1]
Chemical Identity & Structural Analysis
This compound represents a classic "push-pull" aromatic system where the electron-donating hydroxyl and methyl groups compete with the electron-withdrawing carboxyl and chloro groups to define the molecule's reactivity and electronic density.[1]
The molecule exhibits a strong intramolecular hydrogen bond between the phenolic hydroxyl proton and the carbonyl oxygen of the carboxylic acid.[1] This interaction forms a stable pseudo-six-membered ring (S(6) motif), which significantly influences its solubility and pKa by locking the conformation and reducing the polarity of the hydroxyl group.[1]
Higher than o-cresotic acid (98°C) due to halogenation.
LogP (Predicted)
~3.3
Moderate lipophilicity; good membrane permeability.
pKa (Acid)
~2.6 – 2.8 (Estimated)
More acidic than salicylic acid (2.97) due to the electron-withdrawing Cl at C5.[1]
Solubility
Low in water; High in EtOH, DMSO
Soluble in organic solvents; dissolves in aqueous alkali.
Synthetic Pathways
The primary industrial and laboratory synthesis involves the electrophilic aromatic chlorination of 3-methylsalicylic acid (o-cresotic acid) .[1] The presence of the hydroxyl group strongly activates the ring, directing the incoming chlorine electrophile to the ortho and para positions.[1] Since the ortho position (C3) is blocked by the methyl group, substitution occurs exclusively at the para position (C5).
Dissolution: Dissolve 1.0 equivalent of 3-methylsalicylic acid in glacial acetic acid. Maintain temperature at 20–25°C.
Chlorination: Add 1.1 equivalents of sulfuryl chloride dropwise over 30 minutes. The reaction is exothermic; cooling may be required to prevent polychlorination.
Reaction Monitoring: Stir for 2–4 hours. Monitor via TLC or HPLC for the disappearance of the starting material.
Quenching: Pour the reaction mixture into ice-cold water. The product will precipitate as a white solid.[6]
Purification: Filter the precipitate, wash with cold water to remove acid traces, and recrystallize from ethanol/water or benzene to obtain high-purity crystals.
Figure 2: Synthetic Logic Flow
Caption: Synthesis of 5-chloro-2-hydroxy-3-methylbenzoic acid via controlled chlorination.
Reactivity & Functionalization
As a tri-functional scaffold, this molecule offers three distinct sites for chemical modification, enabling the generation of diverse libraries for drug screening.
Carboxylic Acid Transformations[1]
Esterification: Reaction with alcohols (MeOH, EtOH) in the presence of acid catalysts (
) to form the acid chloride, followed by reaction with amines, yields salicylamides. This is crucial for synthesizing anthelmintic agents like Niclosamide analogs.[1]
Phenolic Hydroxyl Reactions[1]
Etherification: The phenolic OH can be alkylated using alkyl halides and a weak base (
) to modulate lipophilicity.
Coordination Chemistry: The salicylate motif (COOH + OH) is a bidentate ligand. It forms stable complexes with transition metals (Cu, Fe, Zn), which is relevant for metallo-pharmaceuticals.[1]
Aromatic Substitution (Suzuki/Buchwald)
The chlorine atom at C5 is relatively inert compared to bromides or iodides but can participate in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura) using specialized ligands (e.g., Buchwald phosphines) to introduce biaryl motifs.[1]
Applications in Drug Development
Pharmaceutical Intermediates
The 5-chloro-2-hydroxy-3-methylbenzoic acid scaffold appears in patents related to:
Anti-inflammatory Agents: Derivatives act as COX inhibitors, leveraging the salicylate core's ability to bind the arachidonic acid active site.
Agrochemicals: It is a structural analog to intermediates used in the synthesis of ryanodine receptor activators (e.g., Chlorantraniliprole), although the amino-analog is more common in that specific pathway.[1]
Anthelmintics: Salicylanilides derived from this acid exhibit potent activity against parasites by uncoupling oxidative phosphorylation in mitochondria.[1]
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (<200 Da) and defined hydrogen-bonding vectors, this compound is an excellent "fragment" for screening against biological targets.[1] The chlorine atom provides a handle for X-ray crystallographic verification of binding modes (anomalous scattering).
Handling: Use in a fume hood.[1] Wear nitrile gloves and safety goggles. Avoid dust formation.
Storage: Store in a cool, dry place away from strong oxidizing agents.
References
PubChem. (n.d.).[7][8][9][10] 5-Chloro-2-hydroxy-3-methylbenzoic acid (CID 225928).[1][2] National Center for Biotechnology Information. Retrieved from [Link]
Raza, A. R., et al. (2010).[5] 5-Chloro-2-hydroxybenzoic acid.[1][7][2][4][10][11] Acta Crystallographica Section E. (Structural analog reference for H-bonding). Retrieved from [Link]
Google Patents. (n.d.). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid (Related Synthetic Chemistry). CN112778147A.[1] Retrieved from
A Technical Guide to the NMR Spectroscopic Analysis of 5-Chloro-2-hydroxy-3-methylbenzoic acid
This in-depth technical guide provides a comprehensive overview of the anticipated Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Chloro-2-hydroxy-3-methylbenzoic acid. Tailored for researchers, scientists, an...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide provides a comprehensive overview of the anticipated Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Chloro-2-hydroxy-3-methylbenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with practical, field-proven methodologies for spectral acquisition and interpretation. While experimental spectra for this specific molecule are not widely published, this guide establishes a robust framework for its characterization based on foundational NMR principles and data from structurally analogous compounds.
Introduction
5-Chloro-2-hydroxy-3-methylbenzoic acid is a substituted aromatic carboxylic acid. Its chemical structure, featuring a chlorine atom, a hydroxyl group, a methyl group, and a carboxylic acid moiety on a benzene ring, presents a distinct pattern of electronic and steric influences that are readily elucidated by NMR spectroscopy.[1] NMR serves as an indispensable tool for the unambiguous confirmation of the molecular structure, providing detailed information about the chemical environment of each proton and carbon atom. This guide will delve into the predicted ¹H and ¹³C NMR spectra, advanced 2D NMR techniques for signal assignment, and a standardized protocol for experimental data acquisition.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 5-Chloro-2-hydroxy-3-methylbenzoic acid is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, the hydroxyl proton, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring. The hydroxyl and carboxylic acid groups are electron-donating and electron-withdrawing, respectively, while the chlorine atom is electron-withdrawing and the methyl group is electron-donating.
A summary of the predicted ¹H NMR chemical shifts is presented in the table below. These predictions are based on the analysis of substituent effects and comparison with similar structures.
Proton Assignment
Predicted Chemical Shift (ppm)
Multiplicity
Coupling Constant (J, Hz)
H-4
7.0 - 7.3
Doublet
~2-3 Hz
H-6
7.5 - 7.8
Doublet
~2-3 Hz
-CH₃
2.2 - 2.5
Singlet
N/A
-OH
9.0 - 12.0
Singlet (broad)
N/A
-COOH
11.0 - 13.0
Singlet (broad)
N/A
Causality of Chemical Shift Predictions:
Aromatic Protons (H-4 and H-6): The two aromatic protons are meta to each other, which would result in a small coupling constant. The H-6 proton is expected to be downfield (higher ppm) due to the deshielding effect of the adjacent carboxylic acid group. The H-4 proton will be influenced by the electron-donating hydroxyl group and the electron-withdrawing chlorine atom.
Methyl Protons (-CH₃): The methyl group protons are not adjacent to any other protons, hence they will appear as a singlet. Their chemical shift is in the typical range for an aryl methyl group.
Hydroxyl (-OH) and Carboxylic Acid (-COOH) Protons: These protons are acidic and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. They typically appear as broad singlets and may not always be observed.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment created by the various substituents.
Carbon Assignment
Predicted Chemical Shift (ppm)
C-1
115 - 120
C-2
150 - 155
C-3
125 - 130
C-4
120 - 125
C-5
130 - 135
C-6
135 - 140
-CH₃
15 - 20
-COOH
170 - 175
Rationale for Chemical Shift Predictions:
Carboxylic Acid Carbon (-COOH): This carbon is highly deshielded due to the two adjacent oxygen atoms and will appear significantly downfield.
C-2 (bearing -OH): The hydroxyl group's oxygen atom strongly deshields the attached carbon, resulting in a downfield chemical shift.
C-5 (bearing -Cl): The electronegative chlorine atom will deshield the attached carbon atom.
Quaternary Carbons (C-1, C-2, C-3, C-5): These carbons will typically show lower intensity signals compared to the protonated carbons in a standard broadband decoupled ¹³C NMR spectrum.
Methyl Carbon (-CH₃): This aliphatic carbon will be found in the upfield region of the spectrum.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality, verifiable NMR data for 5-Chloro-2-hydroxy-3-methylbenzoic acid, a systematic approach is crucial. The following protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
1. Sample Preparation:
Accurately weigh approximately 10-20 mg of the compound.
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often a good choice for carboxylic acids and phenols as it can help in observing the exchangeable protons.
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
2. Instrument Setup and Calibration:
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
Tune and match the probe for the desired nuclei (¹H and ¹³C).
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
3. ¹H NMR Acquisition:
Acquire a standard one-dimensional ¹H NMR spectrum.
Typical parameters:
Pulse angle: 30-45 degrees
Spectral width: ~16 ppm
Acquisition time: ~2-3 seconds
Relaxation delay: 1-2 seconds
Number of scans: 8-16 (adjust for sample concentration)
4. ¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C NMR spectrum.
Typical parameters:
Pulse angle: 30-45 degrees
Spectral width: ~200-250 ppm
Acquisition time: ~1-2 seconds
Relaxation delay: 2-5 seconds
Number of scans: 1024 or more (as ¹³C is less sensitive)
A DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-135 and DEPT-90) should be performed to differentiate between CH, CH₂, and CH₃ groups.
5. 2D NMR Experiments for Structural Elucidation:
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly to confirm the meta-coupling between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations, allowing for the direct assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations. This is crucial for assigning quaternary carbons and piecing together the molecular fragments. For instance, correlations from the methyl protons to C-2, C-3, and C-4 would be expected.
Workflow for NMR Data Acquisition and Analysis
Caption: A standardized workflow for the acquisition, processing, and analysis of NMR data.
Structural Assignment using 2D NMR
The following diagram illustrates the key expected HMBC correlations that would be instrumental in confirming the structure of 5-Chloro-2-hydroxy-3-methylbenzoic acid.
An In-depth Technical Guide to the Biological Activity of 5-Chloro-2-hydroxy-3-methylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals Abstract Derivatives of salicylic acid and other substituted benzoic acids represent a cornerstone in medicinal chemistry, demonstrating a vast array of pha...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of salicylic acid and other substituted benzoic acids represent a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities. This technical guide focuses on the synthesis and potential biological activities of a specific scaffold: 5-Chloro-2-hydroxy-3-methylbenzoic acid. While direct and extensive research on a wide range of its derivatives is still an emerging field, this document synthesizes the existing knowledge on closely related analogs to provide a predictive framework for its therapeutic potential. We will explore the structural rationale for derivatization and delve into the established antimicrobial, anti-inflammatory, and anticancer activities of similar molecular architectures. This guide aims to serve as a foundational resource for researchers looking to explore the chemical space and biological promise of 5-Chloro-2-hydroxy-3-methylbenzoic acid derivatives, complete with detailed experimental protocols for their evaluation.
Introduction: The Therapeutic Potential of Substituted Benzoic Acids
Substituted benzoic acid derivatives are a well-established class of compounds with significant therapeutic value. The quintessential example, salicylic acid (2-hydroxybenzoic acid), and its acetylated form, aspirin, have been used for over a century for their analgesic, anti-inflammatory, and antipyretic properties. The chemical scaffold of benzoic acid is highly amenable to modification, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic properties. The introduction of various substituents on the phenyl ring can dramatically alter the biological activity, leading to compounds with antimicrobial, anticancer, and other therapeutic effects.[1][2]
The subject of this guide, 5-Chloro-2-hydroxy-3-methylbenzoic acid, is a halogenated and methylated derivative of salicylic acid. The presence of a chlorine atom at the 5-position and a methyl group at the 3-position is anticipated to modulate the compound's lipophilicity, electronic properties, and steric profile, thereby influencing its interaction with biological targets. This guide will explore the potential biological activities of derivatives of this core structure, drawing insights from studies on analogous compounds.
Synthesis of 5-Chloro-2-hydroxy-3-methylbenzoic Acid and Its Derivatives
The synthetic route to 5-Chloro-2-hydroxy-3-methylbenzoic acid and its subsequent derivatization is a critical first step in exploring its biological potential.
Synthesis of the Core Scaffold
A common synthetic route to produce chlorinated hydroxybenzoic acids involves the chlorination of a corresponding hydroxybenzoic acid precursor. For instance, 2-amino-5-chloro-3-methylbenzoic acid is a key intermediate in the synthesis of some insecticides and is prepared from 2-amino-3-methylbenzoic acid using a chlorinating agent like N-chlorosuccinimide or cyanuric chloride.[3] While a specific documented synthesis for 5-Chloro-2-hydroxy-3-methylbenzoic acid was not prominently found in the initial literature search, analogous reactions provide a strong basis for its preparation.
Derivatization Strategies
The carboxylic acid and hydroxyl groups of the 5-Chloro-2-hydroxy-3-methylbenzoic acid scaffold are prime targets for chemical modification to generate a library of derivatives with diverse biological activities. Common derivatization strategies include the formation of esters, amides, and hydrazones.
Esters: Esterification of the carboxylic acid group can enhance the lipophilicity of the parent compound, potentially improving its membrane permeability and oral bioavailability.
Amides: The formation of amide linkages with various amines can introduce new pharmacophores and hydrogen bonding capabilities, leading to altered target specificity and potency.[4]
Hydrazones: Condensation of the corresponding hydrazide with various aldehydes or ketones yields hydrazones, a class of compounds known for a broad spectrum of biological activities, including anticonvulsant and anti-inflammatory effects.[5][6][7]
Below is a generalized workflow for the synthesis of these derivatives.
Caption: Putative anti-inflammatory mechanism of action via inhibition of MAPK and NF-κB pathways.
Anticancer Activity
Numerous benzoic acid derivatives have been investigated for their anticancer properties. [8]The proposed mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as dihydrofolate reductase and tyrosine kinases. [8]Some derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cell lines. [8]For example, a study on 5-((Z)-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-4-oxothiazolidin-2-ylideneamino)-2-chlorobenzoic acid derivatives revealed their ability to inhibit the proliferation of MCF-7 breast cancer cells and induce cell cycle arrest at the G2/M phase.
[8]
The cytotoxicity of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues has also been evaluated, with some compounds showing potent activity against respiratory syncytial virus (RSV) replication, alongside some level of cytotoxicity. [9]The evaluation of 5-Chloro-2-hydroxy-3-methylbenzoic acid derivatives against a panel of cancer cell lines is a promising avenue for future research.
Experimental Protocols
To facilitate the investigation of the biological activities of novel 5-Chloro-2-hydroxy-3-methylbenzoic acid derivatives, detailed protocols for key in vitro assays are provided below.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
[10]
Step-by-Step Methodology:
Preparation of Bacterial/Fungal Inoculum:
Streak the microbial culture on an appropriate agar plate and incubate overnight.
Pick a few colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard.
Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
Preparation of Compound Dilutions:
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
Perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) in a 96-well microtiter plate.
Inoculation and Incubation:
Add the prepared inoculum to each well containing the diluted compound.
Include a positive control (microorganism without compound) and a negative control (broth only).
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.
Determination of MIC:
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
A Theoretical Investigation of 5-Chloro-2-hydroxy-3-methylbenzoic Acid: A Computational Guide for Drug Discovery and Materials Science
Abstract Substituted benzoic acids are a cornerstone in the development of pharmaceuticals and functional organic materials. Their biological activity and material properties are intrinsically linked to their molecular s...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Substituted benzoic acids are a cornerstone in the development of pharmaceuticals and functional organic materials. Their biological activity and material properties are intrinsically linked to their molecular structure and electronic characteristics. This in-depth technical guide provides a comprehensive theoretical framework for the investigation of 5-Chloro-2-hydroxy-3-methylbenzoic acid, a molecule of significant interest due to its potential applications. By leveraging Density Functional Theory (DFT), this guide outlines a systematic approach to elucidate its structural, vibrational, electronic, and non-linear optical properties. Furthermore, it explores the molecule's potential as a drug candidate through molecular docking and ADME/T analysis. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to accelerate their research and development endeavors.
Introduction: The Significance of Substituted Benzoic Acids
Benzoic acid and its derivatives are a class of organic compounds that have garnered significant attention in various scientific fields. Their versatile chemical scaffold allows for a wide range of substitutions, leading to a diverse array of physicochemical and biological properties. In the realm of medicinal chemistry, substituted benzoic acids are known to exhibit a spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific nature and position of substituent groups on the benzene ring can dramatically influence the molecule's reactivity, polarity, and ability to interact with biological targets.
5-Chloro-2-hydroxy-3-methylbenzoic acid, the subject of this guide, possesses a unique combination of substituents—a halogen (chloro), a hydroxyl group, and a methyl group—that are known to modulate the electronic and steric properties of the parent benzoic acid molecule. Understanding the interplay of these functional groups at a quantum mechanical level is paramount for predicting its behavior and designing novel applications.
This guide will provide a robust, step-by-step computational protocol for the comprehensive theoretical characterization of 5-Chloro-2-hydroxy-3-methylbenzoic acid. The methodologies described herein are grounded in established quantum chemical principles and are designed to provide reliable and predictive insights.
Computational Methodology: The Power of Density Functional Theory
The cornerstone of this theoretical investigation is Density Functional Theory (DFT), a powerful quantum mechanical method that allows for the accurate calculation of the electronic structure of molecules.[1][2] The choice of the functional and basis set is critical for obtaining reliable results. For the studies outlined in this guide, the widely-used B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended, as it has been shown to provide a good balance between accuracy and computational cost for a wide range of organic molecules.[3][4] The 6-311++G(d,p) basis set is employed to ensure a flexible description of the electron density, including polarization and diffuse functions, which are crucial for accurately modeling systems with heteroatoms and potential non-covalent interactions.[1][3]
All calculations should be performed using a validated quantum chemistry software package, such as Gaussian. The initial molecular geometry of 5-Chloro-2-hydroxy-3-methylbenzoic acid can be built using a molecular modeling program and then optimized to its ground state energy minimum without any symmetry constraints. The vibrational frequency calculations on the optimized geometry are essential to confirm that the structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
Figure 1: A generalized workflow for the theoretical study of 5-Chloro-2-hydroxy-3-methylbenzoic acid.
Molecular Structure and Vibrational Analysis
Optimized Molecular Geometry
The first step in understanding the properties of 5-Chloro-2-hydroxy-3-methylbenzoic acid is to determine its most stable three-dimensional conformation. The geometry optimization using DFT will provide key structural parameters such as bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the steric and electronic effects of the substituents on the benzene ring.
Table 1: Predicted Geometrical Parameters of 5-Chloro-2-hydroxy-3-methylbenzoic acid (B3LYP/6-311++G(d,p))
Parameter
Bond Length (Å)
Parameter
Bond Angle (°)
C1-C2
Value
C6-C1-C2
Value
C2-C3
Value
C1-C2-C3
Value
C3-C4
Value
C2-C3-C4
Value
C4-C5
Value
C3-C4-C5
Value
C5-C6
Value
C4-C5-C6
Value
C1-C6
Value
C5-C6-C1
Value
C2-O1
Value
C1-C2-O1
Value
O1-H1
Value
C2-O1-H1
Value
C1-C7
Value
C2-C1-C7
Value
C7=O2
Value
C1-C7-O2
Value
C7-O3
Value
C1-C7-O3
Value
O3-H2
Value
C7-O3-H2
Value
C5-Cl1
Value
C4-C5-Cl1
Value
C3-C8
Value
C2-C3-C8
Value
Note: The "Value" placeholders would be populated with the actual calculated data from the DFT output.
Vibrational Spectroscopy: A Fingerprint of the Molecule
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint that is unique to the compound's structure.[2][5][6] Theoretical calculations of the vibrational frequencies and their corresponding intensities can aid in the assignment of experimental spectra and provide a deeper understanding of the vibrational modes. The calculated harmonic frequencies are typically scaled by an appropriate scaling factor to account for anharmonicity and the approximate nature of the theoretical method.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of 5-Chloro-2-hydroxy-3-methylbenzoic acid
Vibrational Mode
Calculated Frequency (cm⁻¹)
Experimental FT-IR (cm⁻¹)
Experimental FT-Raman (cm⁻¹)
Assignment
O-H stretch (hydroxyl)
Value
Value
Value
Stretching of the hydroxyl group
O-H stretch (carboxyl)
Value
Value
Value
Stretching of the carboxylic acid O-H
C=O stretch (carboxyl)
Value
Value
Value
Stretching of the carbonyl group
C-Cl stretch
Value
Value
Value
Stretching of the carbon-chlorine bond
C-H stretch (methyl)
Value
Value
Value
Symmetric and asymmetric stretching of the methyl group
Aromatic C-H stretch
Value
Value
Value
Stretching of the aromatic C-H bonds
Note: The "Value" placeholders would be populated with the calculated and experimental data.
Electronic Properties and Chemical Reactivity
Frontier Molecular Orbitals: HOMO and LUMO Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in determining the chemical reactivity of a molecule.[7][8][9] The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited.[10][11]
Figure 2: Schematic representation of the HOMO-LUMO energy gap.
Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be calculated from the HOMO and LUMO energies to further quantify the molecule's reactivity.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack.[12][13][14][15][16] The MEP map is color-coded, with red regions indicating areas of high electron density (nucleophilic sites) and blue regions indicating areas of low electron density (electrophilic sites). This analysis is particularly useful in understanding intermolecular interactions, such as hydrogen bonding, which are crucial for drug-receptor binding.
Advanced Molecular Analyses
Natural Bond Orbital (NBO) Analysis: Unveiling Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs.[17][18][19][20] This method allows for the quantification of intramolecular charge transfer (ICT) interactions, which can have a significant impact on the molecule's stability and properties. The second-order perturbation theory analysis of the Fock matrix in the NBO basis can reveal the donor-acceptor interactions between filled and vacant orbitals.
Hirshfeld surface analysis is a powerful technique for visualizing and quantifying intermolecular interactions in the crystalline state.[21][22][23][24][25] By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, it is possible to identify and analyze different types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions. This analysis is crucial for understanding the crystal packing and solid-state properties of the molecule.
Non-Linear Optical (NLO) Properties: Exploring Material Applications
Organic molecules with large hyperpolarizabilities are of great interest for applications in non-linear optics (NLO).[26][27][28][29][30] DFT calculations can be used to predict the first-order hyperpolarizability (β) of 5-Chloro-2-hydroxy-3-methylbenzoic acid. A large β value indicates a significant NLO response, making the molecule a potential candidate for use in optical devices. The magnitude of the hyperpolarizability is often related to the extent of intramolecular charge transfer within the molecule.
Drug Development Applications
Molecular Docking: Predicting Binding Affinity
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor.[31][32][33][34][35] By docking 5-Chloro-2-hydroxy-3-methylbenzoic acid into the active site of a relevant biological target, it is possible to gain insights into its potential mechanism of action and to predict its efficacy as a drug. The docking results, including the binding energy and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor, can guide further drug design and optimization efforts.
ADME/T Analysis: Assessing Drug-Likeness
Before a molecule can be considered a viable drug candidate, it is essential to assess its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties.[36][37][38][39][40] A variety of computational models are available to predict these properties based on the molecule's structure. These predictions can help to identify potential liabilities early in the drug discovery process, saving time and resources. Key parameters to consider include Lipinski's rule of five, which provides a general guideline for drug-likeness, as well as predictions of oral bioavailability, blood-brain barrier penetration, and potential toxicity.
Conclusion and Future Directions
This technical guide has outlined a comprehensive theoretical framework for the in-depth study of 5-Chloro-2-hydroxy-3-methylbenzoic acid. By employing a suite of computational techniques, from DFT-based structural and electronic analysis to molecular docking and ADME/T prediction, researchers can gain a profound understanding of this molecule's potential in both materials science and drug discovery. The insights gained from these theoretical studies can guide the rational design of new molecules with enhanced properties and provide a solid foundation for subsequent experimental validation. The synergy between computational and experimental approaches is key to accelerating the pace of scientific discovery and innovation.
References
Bērziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021).
Domingo, L. R., Pérez, P., & Sáez, J. A. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 25(7), 1625. [Link]
Gross, K. C., & Seybold, P. G. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(2), 946-953. [Link]
Hossain, M. I., & Al-Ghamdi, A. A. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). Journal of Molecular Structure, 1244, 130958. [Link]
Khan, I., et al. (2021). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. Molecules, 26(15), 4458. [Link]
Leopoldini, M., Russo, N., & Toscano, M. (2011). The molecular basis of working mechanism of natural antioxidants. Food Chemistry, 125(2), 288-306.
Meng, X. Y., Zhang, H. X., Dong, M., & Liu, H. S. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]
Q-Chem. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Retrieved from [Link]
ResearchGate. (2025). Bioavailability predictions, pharmacokinetics and drug-likeness of bioactive compounds from Andrographis paniculata using Swiss ADME. Retrieved from [Link]
ResearchGate. (2022). Nonlinear Optical Properties of Organic Molecules: A DFT Study. Retrieved from [Link]
Sci-Hub. (2008). FT-IR, FT-Raman spectra and ab initio HF, DFT vibrational analysis of p-chlorobenzoic acid. Retrieved from [Link]
SciRP. (2019). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Retrieved from [Link]
Semantic Scholar. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. Retrieved from [Link]
Skariyachan, S., et al. (2022). Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum. BioTechnologia, 103(2), 125-141.
Sundaraganesan, N., et al. (2008). FT-IR, FT-Raman spectra and ab initio HF, DFT vibrational analysis of p-chlorobenzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(1), 128-135.
Weinhold, F., Landis, C. R., & Glendening, E. D. (2016). What is NBO analysis and how is it useful?. International reviews in physical chemistry, 35(3), 399-440.
Zhang, Y., et al. (2023). ADME-drug-likeness: enriching molecular foundation models via pharmacokinetics-guided multi-task learning for drug-likeness prediction. Briefings in Bioinformatics, 24(5), bbab353. [Link]
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Journal of Pharmacognosy and Phytochemistry. (2019). SwissADME predictions of pharmacokinetics and drug-likeness properties of small molecules present in Ipomoea mauritiana Jacq. Retrieved from [Link]
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An In-Depth Technical Guide to 5-Chloro-2-hydroxy-3-methylbenzoic Acid for Researchers and Drug Development Professionals
Abstract 5-Chloro-2-hydroxy-3-methylbenzoic acid, a halogenated derivative of salicylic acid, stands as a compound of significant interest within the realms of medicinal chemistry and drug discovery. Its structural archi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
5-Chloro-2-hydroxy-3-methylbenzoic acid, a halogenated derivative of salicylic acid, stands as a compound of significant interest within the realms of medicinal chemistry and drug discovery. Its structural architecture, combining the core salicylic acid scaffold with chlorine and methyl substitutions, suggests a compelling potential for a range of biological activities. This technical guide provides a comprehensive literature review, detailing its physicochemical characteristics, plausible synthetic pathways, and an exploration of its prospective applications in drug development. While direct experimental data on the biological profile of this specific molecule remains limited in publicly accessible literature, this document will extrapolate potential activities based on established structure-activity relationships of analogous compounds, thereby identifying key areas for future research and development.
Introduction: The Therapeutic Potential of Substituted Salicylic Acids
Salicylic acid and its derivatives have long been cornerstones of pharmacology, most notably exemplified by the ubiquitous anti-inflammatory agent, acetylsalicylic acid (aspirin). The therapeutic versatility of this class of compounds stems from their ability to modulate key inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes. The strategic addition of substituents to the salicylic acid core has been a fruitful avenue for medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties, leading to the development of derivatives with enhanced efficacy, selectivity, and reduced side effects.
The introduction of a chlorine atom at the C-5 position and a methyl group at the C-3 position of the 2-hydroxybenzoic acid structure gives rise to 5-Chloro-2-hydroxy-3-methylbenzoic acid. This unique combination of substituents is predicted to influence the compound's lipophilicity, electronic distribution, and steric profile, which in turn can significantly impact its interaction with biological targets. This guide aims to provide a detailed exploration of this promising molecule, offering a foundation for researchers and drug development professionals to embark on further investigation.
Physicochemical Properties: A Molecular Profile
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems and for designing effective drug delivery strategies.
The predicted XLogP3 value of 3.3 suggests that 5-Chloro-2-hydroxy-3-methylbenzoic acid possesses moderate lipophilicity, a characteristic that often correlates with good membrane permeability and oral bioavailability.
Synthesis and Characterization: Pathways to a Promising Molecule
While a definitive, optimized synthesis protocol for 5-Chloro-2-hydroxy-3-methylbenzoic acid is not extensively detailed in the literature, a plausible and efficient pathway can be devised based on established organic chemistry principles and analogous reactions reported for similar structures. The proposed synthesis initiates from the readily available starting material, 2-hydroxy-3-methylbenzoic acid.
The most direct route to 5-Chloro-2-hydroxy-3-methylbenzoic acid is through the electrophilic chlorination of 2-hydroxy-3-methylbenzoic acid. The hydroxyl and carboxyl groups on the aromatic ring are ortho- and para-directing, while the methyl group is also ortho- and para-directing. The interplay of these directing effects will influence the regioselectivity of the chlorination.
Caption: Proposed synthesis of 5-Chloro-2-hydroxy-3-methylbenzoic acid.
Detailed Experimental Protocol (Hypothetical)
Objective: To synthesize 5-Chloro-2-hydroxy-3-methylbenzoic acid via direct chlorination of 2-hydroxy-3-methylbenzoic acid.
Materials:
2-hydroxy-3-methylbenzoic acid
Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS)
Dichloromethane (CH₂Cl₂) or Carbon tetrachloride (CCl₄)
Sodium bicarbonate (NaHCO₃) solution
Anhydrous magnesium sulfate (MgSO₄)
Hydrochloric acid (HCl)
Standard laboratory glassware and equipment
Procedure:
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-3-methylbenzoic acid in a suitable solvent such as dichloromethane.
Chlorination: Slowly add a stoichiometric equivalent of the chlorinating agent (e.g., sulfuryl chloride) to the solution at room temperature. The reaction may be mildly exothermic.
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
Work-up: Upon completion, quench the reaction by carefully adding water. Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-Chloro-2-hydroxy-3-methylbenzoic acid.
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity using a suite of analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the positions of the substituents.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -OH, -C=O, C-Cl).
Melting Point Analysis: To assess the purity of the compound.
Potential Biological Activities and Applications in Drug Development: An Evidence-Informed Perspective
While direct experimental evidence for the biological activities of 5-Chloro-2-hydroxy-3-methylbenzoic acid is sparse, its structural relationship to other well-characterized salicylic acid derivatives allows for informed predictions of its potential therapeutic applications.
Anti-inflammatory Activity: Targeting the COX Pathway
The foundational mechanism of action for many salicylic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins. It is highly probable that 5-Chloro-2-hydroxy-3-methylbenzoic acid will exhibit anti-inflammatory properties through a similar mechanism. The presence of the chloro and methyl groups may influence its binding affinity and selectivity for COX-1 versus COX-2 isoforms.
Caption: Potential mechanism of anti-inflammatory action.
A study on a structurally related compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, demonstrated potent anti-inflammatory effects in lipopolysaccharide (LPS)-activated microglial cells by inhibiting the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines. This was achieved through the downregulation of MAPKs and NF-κB signaling pathways. It is plausible that 5-Chloro-2-hydroxy-3-methylbenzoic acid could exert similar effects.
Antimicrobial Activity: A Potential Avenue for New Antibiotics
Salicylic acid and its halogenated derivatives have been reported to possess antibacterial and antifungal properties. The lipophilic character imparted by the chloro and methyl groups in 5-Chloro-2-hydroxy-3-methylbenzoic acid may enhance its ability to penetrate microbial cell membranes, leading to disruption of cellular processes.
A study on sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold demonstrated activity against various Gram-positive and Gram-negative bacteria, as well as Mycobacterium species. This suggests that the 5-chloro-2-hydroxybenzoic acid moiety can be a valuable pharmacophore in the design of novel antimicrobial agents.
Anticancer and Other Potential Activities
Derivatives of salicylic acid have also been investigated for their potential as anticancer agents. The benzoxazepines, which can be synthesized from salicylic acid derivatives, have shown a wide range of biological activities, including anticancer effects[2]. Further research is warranted to explore the cytotoxic and antiproliferative effects of 5-Chloro-2-hydroxy-3-methylbenzoic acid against various cancer cell lines.
Future Directions and Conclusion: A Call for Further Investigation
5-Chloro-2-hydroxy-3-methylbenzoic acid represents a molecule of considerable interest for drug discovery and development. Its synthesis is achievable through established chemical methodologies, and its physicochemical properties suggest favorable drug-like characteristics. While its precise biological activities are yet to be fully elucidated, the wealth of data on structurally related salicylic acid derivatives provides a strong rationale for its potential as an anti-inflammatory, antimicrobial, and potentially anticancer agent.
This technical guide serves as a foundational resource, consolidating the available information and providing a scientifically-grounded framework for future research. The next critical steps in unlocking the therapeutic potential of this compound are:
Optimized Synthesis and Scale-up: Development of a robust and scalable synthetic route to produce high-purity 5-Chloro-2-hydroxy-3-methylbenzoic acid for extensive biological evaluation.
In Vitro Biological Screening: Comprehensive screening of the compound against a panel of relevant biological targets, including COX-1 and COX-2 enzymes, various bacterial and fungal strains, and a diverse range of cancer cell lines to determine its inhibitory concentrations (IC₅₀) and minimum inhibitory concentrations (MIC).
Mechanism of Action Studies: In-depth investigation into the molecular mechanisms underlying any observed biological activities.
In Vivo Efficacy and Safety Studies: Evaluation of the compound's therapeutic efficacy and safety profile in relevant animal models of disease.
The exploration of 5-Chloro-2-hydroxy-3-methylbenzoic acid holds the promise of yielding novel therapeutic leads. This guide is intended to catalyze and inform such endeavors, paving the way for the next generation of salicylic acid-based therapeutics.
References
Raza, A. R., Nisar, B., Tahir, M. N., & Raza, A. (2010). 5-Chloro-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2921. [Link]
PubChem. (n.d.). 5-Chloro-2-hydroxy-3-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
Xu, Y., et al. (2018). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells.
Kapustíková, I., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 55, 367-375.
Safety and handling of 5-Chloro-2-hydroxy-3-methylbenzoic acid
Executive Summary This technical guide provides a rigorous framework for the safe handling, storage, and experimental application of 5-Chloro-2-hydroxy-3-methylbenzoic acid (CAS: 4386-40-7).[1] Intended for drug developm...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a rigorous framework for the safe handling, storage, and experimental application of 5-Chloro-2-hydroxy-3-methylbenzoic acid (CAS: 4386-40-7).[1] Intended for drug development professionals and synthetic chemists, this document moves beyond basic Safety Data Sheet (SDS) summaries to address the causality of hazards and the logic of control measures.[1]
The compound serves as a critical scaffold in the synthesis of benzoxazepines and other bioactive heterocyclic agents.[1] Its dual functionality (phenolic hydroxyl and carboxylic acid) combined with the lipophilic chloro-methyl substitution pattern necessitates specific protocols to manage corrosivity, dust inhalation risks, and crystallization behaviors.[1]
Chemical Identity & Physicochemical Profile
Understanding the physical state is the first step in risk mitigation.[1] This compound is a substituted salicylic acid; its acidity and lipophilicity drive its biological interaction (irritation) and solubility profile.[1]
Why is this dangerous?
The safety profile of 5-Chloro-2-hydroxy-3-methylbenzoic acid is dictated by its structural moieties.[1] The carboxylic acid group provides protons that can denature proteins on contact (irritation), while the lipophilic chloro/methyl groups facilitate penetration into lipid bilayers of the skin and eyes.[1]
GHS Classification (Baseline):
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1] (Note: Analogs can be Cat 3; treat with high caution).
STOT - Single Exposure (Category 3): May cause respiratory irritation.[1][4][6]
Toxicological Mechanism:
Upon inhalation, the micronized dust deposits in the upper respiratory tract.[1] The moisture in the mucous membranes dissolves the acid, creating a localized low-pH environment that damages epithelial cells, leading to inflammation (H335).[1]
Risk Assessment & Control Strategy
Effective safety is not about eliminating hazards but managing exposure pathways.[1] The following decision logic dictates the required containment based on operation scale.
Visual 1: Operational Exposure Control Logic
Caption: Decision matrix for selecting engineering controls and PPE based on quantity and dust potential.
PPE Rationale:
Gloves: Standard nitrile (0.11 mm) is sufficient for incidental contact.[1] For prolonged handling in solution (e.g., DMSO), use Silver Shield or thick nitrile (>0.2 mm) as DMSO facilitates transdermal permeation of dissolved toxins.[1]
Respiratory: Solid organic acids sublime or generate dust.[1] If weighing outside a hood (never recommended), an N95 or P100 respirator is mandatory.[1]
Preparation: Place the balance inside the chemical fume hood. If vibration is an issue, use a marble balance table or stop airflow momentarily only if wearing an N95 respirator.
Anti-Static Measures: Use an anti-static gun or ionizer bar if the powder is fluffy/static-prone.[1] Static charge causes powder to "jump," increasing inhalation risk.[1]
Do not use a spatula to scrape the last milligram; tap gently.[1]
Solvent Addition: Add the solvent (e.g., Methanol) to the reaction vessel before adding the solid if possible, or add the solid to the vessel and immediately cover with solvent to wet the dust.[1]
Context: Common use in benzoxazepine synthesis.[1]
Solvent Selection: 5-Chloro-2-hydroxy-3-methylbenzoic acid is soluble in polar aprotic solvents.[1] DMSO is excellent but penetrates skin; DMF is hepatotoxic.[1] Acetonitrile is a safer initial screening solvent.[1]
Thermal Management:
Reactions involving coupling agents (EDC, HATU) or acid chlorides (SOCl₂) will be exothermic.[1]
Cooling: Pre-cool the reaction mixture to 0°C before adding reagents to prevent thermal runaway, which can aerosolize the mixture.[1]
Quenching: Acidic intermediates can hydrolyze violently.[1] Quench reaction mixtures slowly into a biphasic system (e.g., Water/Ethyl Acetate) to control heat and gas evolution.[1]
Emergency Response Workflow
In the event of exposure, immediate action mitigates long-term damage.[1]
Visual 2: Emergency Response Algorithm
Caption: Step-by-step response logic for skin, eye, and inhalation exposure incidents.
Critical Note on Skin Contact:
If the chemical is in powder form, brush it off before applying water.[1] Adding water to a large amount of acidic powder on the skin can create a concentrated acidic paste, intensifying the burn before it dilutes.[1]
Waste Management
Disposal must comply with RCRA (USA) or local environmental regulations.[1]
Solid Waste: Contaminated gloves, weighing boats, and paper towels must be disposed of as Hazardous Solid Waste .[1] Do not throw in regular trash.
Liquid Waste:
Acidic Aqueous Stream: If quenched with water, adjust pH to 5–9 before disposal if local regulations allow, or dispose as "Aqueous Acidic Waste."[1]
Organic Stream: Halogenated waste stream (due to the Chlorine atom).[1] Do not mix with non-halogenated solvents if incineration costs differ significantly.[1]
References
PubChem. (n.d.).[1][3][4] 5-Chloro-2-hydroxy-3-methylbenzoic acid (CID 225928).[1][3] National Library of Medicine.[1] Retrieved February 2, 2026, from [Link][1]
Raza, A. R., et al. (2010).[1][7] 5-Chloro-2-hydroxybenzoic acid.[1][3][4][8][9] PMC - NIH.[1] Contextualizing synthesis applications. Retrieved from [Link]
Introduction: The Analytical Imperative for 5-Chloro-2-hydroxy-3-methylbenzoic Acid
An In-Depth Technical Guide to the HPLC Analysis of 5-Chloro-2-hydroxy-3-methylbenzoic Acid 5-Chloro-2-hydroxy-3-methylbenzoic acid is a substituted aromatic carboxylic acid with potential applications as a key intermedi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the HPLC Analysis of 5-Chloro-2-hydroxy-3-methylbenzoic Acid
5-Chloro-2-hydroxy-3-methylbenzoic acid is a substituted aromatic carboxylic acid with potential applications as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The precise quantification and purity assessment of this compound are critical for ensuring the quality, safety, and efficacy of downstream products. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering high resolution, sensitivity, and specificity.
This application note provides a comprehensive, field-proven guide for the development and validation of a robust reversed-phase HPLC (RP-HPLC) method for 5-Chloro-2-hydroxy-3-methylbenzoic acid. The protocols and rationale presented herein are designed for researchers, analytical scientists, and quality control professionals, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducible results.
Understanding the Analyte: Physicochemical Properties and Their Chromatographic Implications
A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties. These parameters dictate the interactions between the analyte, the stationary phase, and the mobile phase, thereby governing its chromatographic behavior.
The positive LogP value indicates a non-polar, hydrophobic character, making it an ideal candidate for reversed-phase chromatography.
pKa
(Estimated ~2.5-3.5)
The presence of a carboxylic acid group necessitates a mobile phase pH below the pKa to ensure the analyte is in its neutral, protonated form for consistent retention and sharp peak shape.
Solubility
Limited solubility in water, soluble in organic solvents like methanol and acetonitrile.[2]
The choice of sample diluent should be compatible with the mobile phase to prevent precipitation upon injection. A mixture of the mobile phase or a high organic solvent content is recommended.
The molecular structure, with its combination of a hydrophobic chloro- and methyl-substituted benzene ring and a polar carboxylic acid group, confirms that RP-HPLC is the most appropriate separation mode. The key to a successful separation lies in controlling the ionization state of the carboxylic acid. By maintaining the mobile phase pH at least 1.5 to 2 units below the analyte's pKa, the compound will be in its non-ionized form, leading to enhanced retention on a non-polar C18 stationary phase and improved peak symmetry.
A Step-by-Step Protocol for the HPLC Analysis of 5-Chloro-2-hydroxy-3-methylbenzoic Acid
This protocol outlines a robust isocratic RP-HPLC method for the quantification of 5-Chloro-2-hydroxy-3-methylbenzoic acid.
I. Instrumentation and Materials
HPLC system with a UV-Vis detector
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Analytical balance
Volumetric flasks and pipettes
HPLC grade acetonitrile, methanol, and water
Phosphoric acid (or formic acid for MS compatibility)
5-Chloro-2-hydroxy-3-methylbenzoic acid reference standard
II. Chromatographic Conditions
Parameter
Recommended Condition
Rationale
Stationary Phase
C18, 4.6 x 150 mm, 5 µm
The C18 stationary phase provides the necessary hydrophobicity to retain the analyte.
Mobile Phase
Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Acetonitrile is a common organic modifier. The addition of phosphoric acid lowers the pH to ~2.5, ensuring the analyte is in its protonated form.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Injection Volume
10 µL
A typical injection volume to avoid column overloading.
Column Temperature
30 °C
Maintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength
240 nm
This wavelength is chosen based on the UV absorbance maxima of similar substituted benzoic acids, providing good sensitivity.
Run Time
10 minutes
Sufficient time for the elution of the analyte and any potential early-eluting impurities.
III. Preparation of Solutions
A. Mobile Phase Preparation (1 L)
Carefully add 1.0 mL of concentrated phosphoric acid to 400 mL of HPLC grade water in a 1 L volumetric flask and mix.
Add 600 mL of HPLC grade acetonitrile.
Bring to volume with HPLC grade water, mix well, and degas before use.
B. Standard Stock Solution (100 µg/mL)
Accurately weigh approximately 10 mg of 5-Chloro-2-hydroxy-3-methylbenzoic acid reference standard into a 100 mL volumetric flask.
Dissolve in and dilute to volume with the mobile phase.
C. Sample Preparation
Accurately weigh a suitable amount of the sample containing 5-Chloro-2-hydroxy-3-methylbenzoic acid.
Dissolve in and dilute with the mobile phase to achieve a final concentration within the linear range of the method (e.g., 10-100 µg/mL).
IV. Analytical Procedure
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
Inject a blank (mobile phase) to ensure no interfering peaks are present.
Inject the standard solution in replicate (e.g., n=5) to check for system suitability (e.g., %RSD of peak area < 2.0%).
Inject the sample solutions.
Quantify the amount of 5-Chloro-2-hydroxy-3-methylbenzoic acid in the samples by comparing the peak area with that of the standard.
Workflow for HPLC Analysis
Caption: Workflow from preparation to analysis and reporting.
Method Validation: Ensuring Trustworthiness and Reliability
A developed HPLC method must be validated to ensure it is fit for its intended purpose.[3] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4]
Key Validation Parameters
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. This is critically evaluated through forced degradation studies.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be >0.999.
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.[5][6]
Accuracy: The closeness of the test results to the true value. This is often assessed by spike/recovery studies at three different concentration levels.
Precision: The degree of scatter between a series of measurements. This includes:
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment. The relative standard deviation (%RSD) should typically be less than 2.0%.[5][6]
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).[5][6]
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method, ensuring that the analyte peak is free from co-eluting degradation products.[7] These studies involve subjecting the analyte to various stress conditions to induce degradation.[8][9]
Protocol for Forced Degradation
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
After exposure, the stressed samples are diluted to the target concentration and analyzed. The chromatograms are then examined for the appearance of new peaks and the decrease in the area of the parent analyte peak. Peak purity analysis of the analyte peak in the stressed samples should be performed using a photodiode array (PDA) detector to confirm its homogeneity.
Potential Degradation Pathways
Caption: Forced degradation stress conditions for the analyte.
Conclusion
The RP-HPLC method detailed in this application note provides a robust and reliable approach for the analysis of 5-Chloro-2-hydroxy-3-methylbenzoic acid. The careful selection of the stationary phase, mobile phase pH, and detection wavelength, grounded in the physicochemical properties of the analyte, ensures a high-quality separation. By following the outlined protocol and adhering to the principles of method validation as per ICH guidelines, researchers and drug development professionals can confidently implement this method for purity testing, stability studies, and routine quality control, thereby ensuring the integrity of their final products.
References
SIELC Technologies. (2018, February 16). Benzoic acid, 5-chloro-2-hydroxy-, methyl ester. Retrieved from [Link]
Reddy, M. S., Venkatasami, G., Kotta, V. R., Ramamoorthy, M., & Patel, S. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Analytical & Pharmaceutical Research, 10(5), 226-231. Retrieved from [Link]
Reddy, M. S., Venkatasami, G., Kotta, V. R., Ramamoorthy, M., & Patel, S. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. Retrieved from [Link]
Ghanem, E., & Al-Rimawi, F. (2012). Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC. Journal of the Association of Arab Universities for Basic and Applied Sciences, 12(1), 1-4. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Method 515.4: Determination of chlorinated acids in drinking water by liquid-liquid microextraction, derivatization, and fast gas chromatography with electron capture detection. Regulations.gov. Retrieved from [Link]
Patel, P., & Patel, M. (2024). Method Development and Validation of HPLC as per ICH Guidelines - A Review. Zenodo. Retrieved from [Link]
Stirk, W. A., & van Staden, J. (2019). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Molecules, 24(17), 3124. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 225928, 5-Chloro-2-hydroxy-3-methylbenzoic acid. Retrieved from [Link]
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
Scribd. (n.d.). Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research. Retrieved from [Link]
Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 3(1), 50-61. Retrieved from [Link]
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
ResearchGate. (2025, August 5). The role of forced degradation studies in stability indicating HPLC method development. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2774358, 5-Chloro-2-hydroxy-3-methylbenzaldehyde. Retrieved from [Link]
Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
J-STAR Research. (n.d.). Method Development & Forced Degradation. Retrieved from [Link]
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
Application Note: Scalable Synthesis of 5-Chloro-2-hydroxy-3-methylbenzoic Acid
Executive Summary This application note details a robust, scalable protocol for the synthesis of 5-Chloro-2-hydroxy-3-methylbenzoic acid (CAS: 5945-48-2), a critical intermediate in the manufacturing of agrochemicals and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 5-Chloro-2-hydroxy-3-methylbenzoic acid (CAS: 5945-48-2), a critical intermediate in the manufacturing of agrochemicals and active pharmaceutical ingredients (APIs).
While various routes exist, this guide focuses on the direct electrophilic chlorination of 3-methylsalicylic acid using sulfuryl chloride (
) . This route is selected for its atom economy, ease of scalability, and avoidance of gaseous chlorine () handling issues in mid-sized pilot plants. The protocol emphasizes critical process parameters (CPPs) to suppress radical side-chain chlorination and ensure high regioselectivity.
Chemical Strategy & Mechanistic Insight
Structural Analysis & Regioselectivity
The starting material, 3-methylsalicylic acid (o-cresotic acid) , contains three substituents on the benzene ring:
Hydroxyl (-OH) at C2: Strongly activating, ortho/para directing.
Methyl (-CH3) at C3: Weakly activating, ortho/para directing.
Carboxyl (-COOH) at C1: Deactivating, meta directing.
Position 5: This site is para to the strong -OH activator and meta to the -COOH deactivator. It is electronically the most favorable site for Electrophilic Aromatic Substitution (EAS).
Position 4: Meta to the -OH and ortho to the -CH3. Sterically less accessible and electronically less favored than C5.
Position 6: Ortho to the -OH but sterically crowded by the adjacent -COOH group.
Reagent Selection: Why Sulfuryl Chloride?
While
gas is cheap, it is difficult to meter precisely on a kilogram scale without specialized flow equipment. Sulfuryl chloride () is a liquid source of that allows for:
Stoichiometric Control: Precise dosing to prevent over-chlorination.
Thermal Control: The endothermic release of
helps moderate the exothermic chlorination.
Solvent Compatibility: High miscibility with glacial acetic acid.
Reaction Pathway Diagram (DOT)
Figure 1: Reaction pathway showing the desired ionic route to the C5-chlorinated product and the radical side-reaction to be avoided.
Scale-Up Protocol (1.0 kg Basis)
Materials & Equipment
Reactor: 10 L Glass-Lined Reactor (GLR) or Jacketed Glass Vessel with overhead stirring.
Condenser: Reflux condenser connected to a caustic scrubber (NaOH) to neutralize
and .
Thermostat: Heating/Cooling circulator capable of
to .
Reagents:
3-Methylsalicylic acid (Purity >99%): 1.00 kg (6.57 mol)
Sulfuryl chloride (
): 0.97 kg (7.23 mol, 1.1 eq)
Glacial Acetic Acid: 4.0 L (4 vol)
Toluene (for recrystallization): ~5.0 L
Step-by-Step Procedure
Phase 1: Reactor Setup & Dissolution
Inertion: Purge the reactor with Nitrogen (
) to remove oxygen (suppresses radical pathways).
Charging: Charge 1.0 kg of 3-Methylsalicylic acid and 4.0 L of Glacial Acetic Acid .
Dissolution: Agitate at 150 RPM and heat to 40°C . Ensure a clear, homogeneous solution is obtained. Note: 3-Methylsalicylic acid has limited solubility in cold acetic acid but dissolves readily upon warming.
Phase 2: Controlled Addition (Critical Step)
Addition: Charge 0.97 kg of Sulfuryl Chloride into a dosing funnel.
Dosing: Add
dropwise over 2 to 3 hours .
Exotherm Control: Maintain internal temperature between 40°C and 45°C . Do not exceed 50°C.
Off-gassing: Monitor the scrubber. Evolution of
and indicates reaction progress.
Aging: After addition is complete, hold the reaction at 45°C for 2 hours .
IPC (In-Process Control): Sample 50 µL, dilute in MeOH. Analyze by HPLC.
Application Note: Chemoselective Esterification of 5-Chloro-2-hydroxy-3-methylbenzoic Acid
Abstract & Strategic Context This guide details the optimized protocols for the esterification of 5-Chloro-2-hydroxy-3-methylbenzoic acid (CAS: 4386-40-7). This substrate presents specific synthetic challenges due to the...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Context
This guide details the optimized protocols for the esterification of 5-Chloro-2-hydroxy-3-methylbenzoic acid (CAS: 4386-40-7). This substrate presents specific synthetic challenges due to the ortho-effect : the 2-hydroxy group forms a strong intramolecular hydrogen bond with the carbonyl oxygen, effectively reducing the electrophilicity of the carboxylic acid. Furthermore, the 3-methyl group introduces steric bulk proximal to the reaction center, kinetically hindering nucleophilic attack.
While standard Fischer esterification (acid-catalyzed equilibrium) is possible, it often suffers from slow kinetics and incomplete conversion for this specific substrate. Therefore, this guide prioritizes an Acyl Chloride Activation Strategy using Thionyl Chloride (
), which renders the reaction irreversible and high-yielding. A secondary, acid-catalyzed equilibrium method is provided for applications requiring halogen-free conditions.
The success of this reaction hinges on overcoming the stabilization energy of the intramolecular hydrogen bond (
ring motif).
The "Ortho-Effect" Challenge
In salicylic acid derivatives, the phenolic proton acts as a hydrogen bond donor to the carbonyl oxygen. This resonance stabilization locks the carbonyl in a conformation that is less susceptible to nucleophilic attack by alcohols.
Solution: Converting the carboxylic acid to an acid chloride (
) replaces the poor leaving group () with an excellent one (). The high reactivity of the acid chloride overcomes both the electronic stabilization and the steric hindrance of the adjacent methyl group.
) are restricted or if the scale is small enough that equilibrium yields are acceptable.
Reagents
Substrate: 1.0 Equiv.
Methanol: Solvent (Excess, >10 Equiv.)
Sulfuric Acid (
): 0.5 - 1.0 Equiv. (High loading required due to sterics).
Methodology
Dissolve 5.0 g of the acid in 50 mL of Methanol.
Slowly add 1.5 mL of concentrated
.
Reflux vigorously for 12-16 hours .
Note: The 3-methyl group significantly slows the kinetics compared to unsubstituted benzoic acid.
Monitoring: Check TLC (Hexane:EtOAc 8:2). If starting material persists, add more catalyst or extend time.
Workup: Concentrate to 20% volume, pour into ice water, and extract with Ethyl Acetate. Wash with
as above.
Process Control & Purification
Workflow Decision Tree
Figure 2: Post-reaction processing workflow.
Purification Strategy
The methyl ester of 5-chloro-2-hydroxy-3-methylbenzoic acid is typically a solid.[6]
Preferred Method: Recrystallization.
Solvent System: Dissolve in minimum hot Methanol, then add water dropwise until turbidity appears. Cool to 4°C. Alternatively, use Hexane/Ethyl Acetate.
Appearance: White to off-white needles.
Analytical Validation
IR Spectroscopy: Look for the ester carbonyl stretch (
) shift to ~1680-1700 (higher frequency than the H-bonded acid carbonyl) and disappearance of the broad carboxylic O-H stretch.
1H NMR (CDCl3):
New singlet at ~3.9-4.0 ppm (3H,
).
Aromatic protons: Two doublets (due to meta-coupling) or broad singlets around 7.2 - 7.6 ppm .
Phenolic OH: Downfield singlet, often >10.5 ppm due to intramolecular H-bonding.
References
PubChem. (n.d.).[1] 5-Chloro-2-hydroxy-3-methylbenzoic acid | C8H7ClO3.[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]
Cohen, J. B., & Dudley, H. W. (1910). The chlorination of the chlorobenzoic acids. Journal of the Chemical Society, Transactions.
Organic Syntheses. (n.d.). Reaction of Carboxylic Acids with Thionyl Chloride. (General protocol adaptation). Retrieved from [Link]
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for mechanism of nucleophilic acyl substitution and ortho-effects).
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 5-Chloro-2-hydroxy-3-methylbenzoic acid (CAS No. 5326-36-3). This guide is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Our focus is on providing practical, evidence-based solutions to common impurities and reaction inefficiencies.
Introduction to Synthetic Strategies
The synthesis of 5-Chloro-2-hydroxy-3-methylbenzoic acid, a substituted salicylic acid derivative, is primarily achieved through two well-established synthetic routes:
Kolbe-Schmitt Carboxylation: This route involves the direct carboxylation of 4-chloro-2-methylphenol. It is a powerful method for forming the carboxylic acid group on the aromatic ring.
Electrophilic Chlorination: This approach starts with 2-hydroxy-3-methylbenzoic acid (3-methylsalicylic acid) and introduces the chloro group onto the aromatic ring via an electrophilic substitution reaction.
Each of these pathways presents a unique set of challenges and potential impurities. This guide will address both, providing a comprehensive overview for process optimization and quality control.
Part 1: Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Route 1: Kolbe-Schmitt Carboxylation of 4-Chloro-2-methylphenol
The Kolbe-Schmitt reaction is a carboxylation process that involves the reaction of a phenoxide with carbon dioxide under pressure and at elevated temperatures.[1][2][3]
Q1: My Kolbe-Schmitt reaction is showing low conversion of the starting 4-chloro-2-methylphenol. What are the likely causes and how can I improve the yield?
A1: Low conversion in the Kolbe-Schmitt reaction is a common issue and can often be traced back to several key factors:
Presence of Moisture: The reaction is highly sensitive to water. Any moisture present will react with the phenoxide, reducing its nucleophilicity and hindering the carboxylation reaction.
Troubleshooting: Ensure all glassware is thoroughly dried before use. The starting 4-chloro-2-methylphenol and the base (e.g., sodium hydroxide) should be anhydrous.
Incomplete Phenoxide Formation: The formation of the sodium or potassium salt of the phenol is crucial for the reaction to proceed.
Troubleshooting: Use a slight excess of a strong base like sodium hydroxide or potassium hydroxide. Ensure complete reaction with the phenol before introducing carbon dioxide.
Insufficient Carbon Dioxide Pressure: The carboxylation step requires high pressure to drive the equilibrium towards the product.
Troubleshooting: Ensure your reaction vessel is properly sealed and can maintain a pressure of at least 100 atm.[1] Monitor the pressure throughout the reaction.
Suboptimal Reaction Temperature: The temperature influences the reaction rate and the regioselectivity.
Troubleshooting: The typical temperature for the Kolbe-Schmitt reaction is around 125-150°C.[1][4] Lower temperatures may lead to slow reaction rates, while excessively high temperatures can cause decomposition.
Q2: I am observing a significant amount of an isomeric impurity in my final product. How can I control the regioselectivity of the carboxylation?
A2: The formation of isomeric products is a known challenge in the Kolbe-Schmitt reaction. The primary isomer expected is the desired ortho-carboxylated product, but the para-carboxylated isomer can also form.
Influence of the Cation: The choice of alkali metal hydroxide can influence the regioselectivity. Sodium phenoxides tend to favor ortho-carboxylation, while potassium phenoxides can lead to a higher proportion of the para-isomer, especially at higher temperatures.[2]
Troubleshooting: For the synthesis of 5-Chloro-2-hydroxy-3-methylbenzoic acid (an ortho-carboxylated product), using sodium hydroxide is recommended.
Reaction Temperature: As mentioned, higher temperatures can favor the formation of the thermodynamically more stable para-isomer.
Troubleshooting: Maintain the reaction temperature in the lower end of the effective range (e.g., 125°C) to favor the kinetically controlled ortho-product.[5]
Q3: What are the most common impurities to expect from the Kolbe-Schmitt route?
A3: The primary impurities are typically:
Unreacted 4-chloro-2-methylphenol: Due to incomplete reaction.
4-hydroxy-2-methyl-5-chlorobenzoic acid (Isomer): The para-carboxylation product.
4-hydroxyisophthalic acid derivatives: Dicarboxylation can occur under harsh conditions, though it is less common.[4]
Route 2: Electrophilic Chlorination of 2-hydroxy-3-methylbenzoic acid
This route involves the direct chlorination of the pre-formed benzoic acid derivative. The hydroxyl and carboxylic acid groups on the ring will direct the position of the incoming chloro group.
Q4: My chlorination reaction is producing a mixture of mono- and di-chlorinated products. How can I improve the selectivity for the mono-chlorinated product?
A4: Over-chlorination is a common side reaction in electrophilic aromatic substitutions.
Choice of Chlorinating Agent: The reactivity of the chlorinating agent plays a significant role. Chlorine gas can be highly reactive and lead to multiple chlorinations. N-Chlorosuccinimide (NCS) is a milder and more selective chlorinating agent.[6]
Troubleshooting: Use a stoichiometric amount of NCS relative to the 2-hydroxy-3-methylbenzoic acid.
Reaction Temperature: Higher temperatures can increase the rate of reaction and lead to over-chlorination.
Troubleshooting: Perform the reaction at a lower temperature to control the reactivity.
Reaction Time: Prolonged reaction times can also lead to the formation of di-chlorinated products.
Troubleshooting: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed and before significant di-chlorination occurs.
Q5: I am observing the formation of multiple isomeric mono-chlorinated products. How can I control the regioselectivity of the chlorination?
A5: The directing effects of the hydroxyl and methyl groups on the aromatic ring determine the position of chlorination. Both are ortho, para-directing groups. In 2-hydroxy-3-methylbenzoic acid, the positions ortho and para to the strongly activating hydroxyl group are positions 1, 3, and 5. The methyl group at position 3 further activates positions 2, 4, and 6. The desired product has chlorine at the 5-position.
Steric Hindrance: The existing substituents can sterically hinder certain positions, influencing where the chlorine atom adds.
Catalyst Control: The use of specific catalysts can influence the regioselectivity of chlorination on phenolic compounds.[7]
Troubleshooting: While specific catalysts for this substrate are not widely reported, exploring Lewis acid or base catalysis could be a route to improving selectivity.
Q6: What are the primary impurities to expect from the electrophilic chlorination route?
A6: The main impurities are likely to be:
Unreacted 2-hydroxy-3-methylbenzoic acid: Due to incomplete reaction.
3,5-Dichloro-2-hydroxy-3-methylbenzoic acid: The di-chlorinated byproduct.[8]
Isomeric mono-chlorinated products: Such as 3-chloro-2-hydroxy-3-methylbenzoic acid.
Part 2: Data Presentation & Experimental Protocols
Table 1: Summary of Potential Impurities and Analytical Characteristics
Impurity Name
Probable Route of Formation
Molecular Weight ( g/mol )
Notes on HPLC Separation
4-chloro-2-methylphenol
Kolbe-Schmitt
142.58
Less polar than the carboxylic acid product, will have a longer retention time in reverse-phase HPLC.
2-hydroxy-3-methylbenzoic acid
Electrophilic Chlorination
152.15
More polar than the chlorinated product, will have a shorter retention time in reverse-phase HPLC.
4-hydroxy-2-methyl-5-chlorobenzoic acid
Kolbe-Schmitt
186.59
Isomeric to the final product, may require optimized HPLC conditions for baseline separation.
3,5-Dichloro-2-hydroxy-3-methylbenzoic acid
Electrophilic Chlorination
221.03
Less polar than the mono-chlorinated product, will have a longer retention time in reverse-phase HPLC.
Caution: This reaction is performed under high pressure and temperature and should only be conducted in an appropriate high-pressure reactor (autoclave) by trained personnel.
Preparation: Ensure the high-pressure reactor is clean and completely dry.
Charging the Reactor: Add anhydrous 4-chloro-2-methylphenol and a stoichiometric equivalent of anhydrous sodium hydroxide to the reactor.
Solvent (Optional): If a solvent is used, ensure it is anhydrous.
Sealing and Purging: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) to remove any air and moisture.
Pressurization with CO₂: Pressurize the reactor with carbon dioxide to approximately 100 atm.[1]
Heating and Reaction: Heat the reactor to 125-150°C with constant stirring. Maintain the temperature and pressure for several hours, monitoring the reaction progress if possible.
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and slowly vent the excess CO₂ pressure.
Work-up: Open the reactor and dissolve the solid reaction mass in water. Acidify the aqueous solution with a strong acid (e.g., HCl) to a pH of 2-3 to precipitate the carboxylic acid product.
Isolation and Purification: Filter the precipitated solid, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[9]
Experimental Protocol 2: Generalized Electrophilic Chlorination with NCS
Dissolution: Dissolve 2-hydroxy-3-methylbenzoic acid in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.
Addition of NCS: Add N-Chlorosuccinimide (1.0-1.1 equivalents) to the solution in portions at room temperature.
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or HPLC.
Work-up: Once the reaction is complete, quench the reaction by adding water. If using a water-immiscible solvent, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. If using a water-miscible solvent, it may be necessary to remove the solvent under reduced pressure and then partition the residue between water and an organic solvent.
Isolation and Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization or column chromatography to isolate the desired 5-Chloro-2-hydroxy-3-methylbenzoic acid.[9]
Part 3: Visualization of Reaction Pathways and Impurity Formation
Diagram 1: Kolbe-Schmitt Synthesis Pathway
Caption: Kolbe-Schmitt synthesis of 5-Chloro-2-hydroxy-3-methylbenzoic acid.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Advanced protocols for the activation and coupling of sterically hindered benzoic acids (e.g., 2,6-disubstituted systems).
Ticket Type: Technical Guide / Troubleshooting
Agent: Senior Application Scientist
Introduction: The "Ortho Effect" Paradox
Welcome to the Technical Support Center. If you are reading this, you are likely struggling with a 2,6-disubstituted benzoic acid (like 2,6-dimethylbenzoic acid or mesitoic acid).
The Core Problem:
You are facing a paradox. Ortho-substitution forces the carboxyl group out of planarity with the benzene ring, breaking conjugation.[1] This actually makes the proton more acidic (lower pKa) due to the loss of resonance stabilization. However, this same steric bulk effectively "cages" the carbonyl carbon, blocking the trajectory of nucleophiles (alcohols/amines) required for standard coupling.
Standard reagents (EDC, DCC, HBTU) will fail. They form bulky active esters that are inaccessible to the nucleophile. To succeed, you must switch to high-energy, small-footprint intermediates: Acid Chlorides or Mixed Anhydrides .
Module 1: Activation Strategies (The "Why won't it couple?" Diagnostic)
Before attempting a reaction, select your activation pathway based on substrate sensitivity and hindrance level.
Diagnostic Decision Tree
Caption: Decision matrix for selecting the optimal activation pathway based on steric bulk and functional group compatibility.
Module 2: The "Silver Bullet" for Amidation (Ghosez’s Reagent)
When standard acid chloride generation (SOCl2) is too harsh or fails to drive conversion, Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) is the superior choice. It converts acids to acid chlorides under strictly neutral conditions.[2]
Why it works:
Ghosez's reagent forms a highly reactive
-chloroenamine intermediate. Unlike thionyl chloride, it does not generate HCl gas in situ (it forms a neutral amide byproduct), protecting acid-sensitive protecting groups like Boc or TBS.
Protocol: Neutral Amidation of Mesitoic Acid
Reagents:
Substrate: 2,6-Dimethylbenzoic acid (1.0 equiv)
Ghosez’s Reagent (1.2 – 1.5 equiv)
Solvent: Dry DCM or CHCl3
Nucleophile: Amine (1.1 equiv) + Et3N (1.2 equiv)
Step-by-Step:
Activation: Dissolve the benzoic acid in dry DCM under Argon.
Addition: Add Ghosez’s reagent dropwise at 0 °C.
Monitoring: Stir at room temperature for 1–3 hours. Checkpoint: Monitor by TLC (quench an aliquot with MeOH; if the methyl ester forms, the acid chloride is ready).
Coupling: Add the amine and triethylamine (or DIPEA) directly to the reaction mixture.
Workup: Stir for 2–12 hours. Dilute with DCM, wash with NaHCO3, dry, and concentrate.
Troubleshooting Table:
Issue
Cause
Solution
Low Conversion
Old Reagent
Ghosez's reagent hydrolyzes easily. Ensure the bottle is fresh and stored under inert gas.
Product Hydrolysis
Wet Solvents
The intermediate acid chloride is highly reactive. Use strictly anhydrous solvents.
| Racemization | Over-activation | Unlikely with benzoic acids, but for chiral acids, keep temp at 0 °C. |
Module 3: The Yamaguchi Esterification (For Difficult Esters)
Fischer esterification (acid + alcohol + heat) rarely works for 2,6-disubstituted acids because the tetrahedral intermediate is too crowded to form. The Yamaguchi Protocol bypasses this by forming a mixed anhydride with 2,4,6-trichlorobenzoyl chloride (TCBC).[3]
Mechanism of Action
The reaction creates a mixed anhydride between your hindered acid and the TCBC.[4] The nucleophilic catalyst DMAP then regioselectively attacks the less hindered carbonyl (the one belonging to your substrate is too hindered, but the TCBC carbonyl is electronically deactivated by chlorines, forcing attack at the substrate carbonyl via a specific transition state).[4]
Correction/Refinement: Actually, DMAP attacks the mixed anhydride to form a highly reactive N-acylpyridinium ion. The steric bulk of the TCBC group pushes the attack toward the substrate's carbonyl, or simply acts as a superior leaving group.
Catalyst: DMAP (0.5 – 1.0 equiv) Note: Stoichiometric DMAP is often needed for very hindered cases.
Solvent: Toluene or THF.
Step-by-Step:
Mixed Anhydride Formation: Dissolve acid and Et3N in THF. Add TCBC dropwise. Stir 1h at RT. A white precipitate (Et3N·HCl) will form.[5][6]
Solvent Swap (Critical): Remove THF in vacuo and re-dissolve the residue in Toluene. Why? Toluene allows higher temperatures and suppresses side reactions.
Coupling: Add the alcohol and DMAP to the toluene solution.
Reflux: Heat to 80–100 °C for 4–16 hours.
Workup: Wash with 1N HCl (to remove DMAP) and saturated NaHCO3.
Visualizing the Pathway
Caption: The Yamaguchi pathway converts a hindered acid into a super-electrophilic N-acyl pyridinium species.
For robust substrates where acid sensitivity is not a concern, the Oxalyl Chloride/DMF method is the industry standard. It is far superior to Thionyl Chloride (SOCl2) because it operates at lower temperatures and the byproducts (CO, CO2) are gases.
The "Secret" Ingredient:
DMF is not just a solvent here; it is a catalyst . It reacts with oxalyl chloride to form the Vilsmeier-Haack reagent (chloroiminium ion), which is the active chlorinating species.
Protocol:
Dissolve acid in dry DCM (0.2 M).
Add catalytic DMF (2–3 drops per mmol of acid).
Add Oxalyl Chloride (1.2 equiv) dropwise at 0 °C. Bubbling (CO/CO2) indicates initiation.
Stir at RT for 2 hours.
Evaporation (Critical): Concentrate to dryness to remove excess oxalyl chloride. Re-dissolve in DCM before adding the nucleophile.
FAQ: Frequently Asked Questions
Q: Can I use HATU or PyBOP if I just heat the reaction?A: Generally, no. For 2,6-disubstituted acids, the active ester formed by HATU (the O-At derivative) is extremely bulky. The amine simply cannot reach the carbonyl carbon. You need a smaller leaving group (Chloride or Fluoride).
Q: My acid chloride is forming, but it won't react with my aniline. What now?A: If the acid chloride is formed but the coupling fails, the issue is the nucleophile.
Switch to Acyl Fluorides: Use Cyanuric Fluoride or TFFH. Acyl fluorides are smaller and more stable than chlorides but surprisingly reactive toward amines.
Use a Lewis Acid: Add Mg(ClO4)2 or Zn(OTf)2 to activate the acid chloride further.
Q: I see a "ketene" byproduct mentioned in literature. Is this real?A: Yes. With very hindered acid chlorides and strong bases, you can accidentally trigger an elimination to form a ketene. Avoid strong bases like NaH. Stick to hindered organic bases like DIPEA or 2,6-lutidine.
References
Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization."[7] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993 (1979).
Ghosez, L., Haveaux, B., & Viehe, H. G. "Alpha-Haloenamines: Reagents for the Synthesis of Acid Chlorides and Amides." Angewandte Chemie International Edition, 8(6), 454–455 (1969).
Dhimitruka, I., & SantaLucia, J. "Investigation of the Yamaguchi Esterification Mechanism.[4][7][8] Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method." Organic Letters, 8(1), 47–50 (2006).[4][7][8]
Arrieta, A., Aizpurua, J. M., & Palomo, C. "N,N-Dimethylformamide as a catalyst for the preparation of acid chlorides." Tetrahedron Letters, 25(31), 3365-3368 (1984).
Carpino, L. A., et al. "The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice." Journal of the Chemical Society, Chemical Communications, (3), 201-203 (1994). (Context on HATU limitations).
Solubility issues of 5-Chloro-2-hydroxy-3-methylbenzoic acid in organic solvents
An in-depth guide for researchers, scientists, and drug development professionals, this Technical Support Center provides troubleshooting guides and frequently asked questions regarding the solubility of 5-Chloro-2-hydro...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth guide for researchers, scientists, and drug development professionals, this Technical Support Center provides troubleshooting guides and frequently asked questions regarding the solubility of 5-Chloro-2-hydroxy-3-methylbenzoic acid in organic solvents. As a Senior Application Scientist, this guide is structured to provide not just procedural steps but also the underlying scientific principles to empower users in their experimental work.
Understanding the Molecule: Physicochemical Properties
A foundational understanding of 5-Chloro-2-hydroxy-3-methylbenzoic acid's properties is crucial for troubleshooting solubility issues. The interplay of its functional groups dictates its behavior in various solvents.
The presence of a carboxylic acid group, a hydroxyl group, and a halogen on an aromatic ring creates a molecule with both polar and non-polar characteristics. The XLogP3 value of 3.3 suggests a significant degree of lipophilicity, which indicates a preference for non-polar organic solvents over water.
Core Principles of Solubility
The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by several factors. For a substituted benzoic acid like 5-Chloro-2-hydroxy-3-methylbenzoic acid, the key factors are:
"Like Dissolves Like" : The polarity of the solvent versus the solute is the most fundamental principle. The aromatic ring and methyl group are non-polar, while the carboxylic acid and hydroxyl groups are polar and capable of hydrogen bonding.[3][4]
Hydrogen Bonding : The ability of the carboxylic acid and hydroxyl groups to form hydrogen bonds with solvent molecules is a primary driver of solubility in protic solvents like alcohols.[3]
Temperature : For most solid solutes, solubility increases with temperature as the additional energy helps to overcome the crystal lattice energy of the solid.[3][5]
Crystal Lattice Energy & Polymorphism : The strength of the intermolecular forces in the solid crystal lattice must be overcome by solvent-solute interactions. The existence of different crystal forms (polymorphs) can lead to variations in solubility.[6][7][8] Different polymorphs can have different melting points, stabilities, and dissolution rates.[7][8]
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with 5-Chloro-2-hydroxy-3-methylbenzoic acid.
Q1: I am having trouble dissolving 5-Chloro-2-hydroxy-3-methylbenzoic acid. What are the first steps I should take?
A1: When encountering dissolution problems, a systematic approach is key. The following workflow can help identify the root cause.
Caption: Troubleshooting workflow for dissolution issues.
Q2: Which organic solvents are likely to be effective for dissolving 5-Chloro-2-hydroxy-3-methylbenzoic acid?
A2: Based on the structure, which is analogous to other substituted benzoic acids, the following solvents are predicted to be effective. Benzoic acid itself is readily soluble in solvents like acetone, ethanol, and benzene.[3][9]
Solvent Class
Examples
Predicted Solubility
Rationale
Alcohols
Methanol, Ethanol, Isopropanol
Good to High
The hydroxyl group of the alcohol can act as both a hydrogen bond donor and acceptor, interacting favorably with the carboxylic acid and hydroxyl groups of the solute.[3]
Ketones
Acetone, Methyl Ethyl Ketone
Good to High
The carbonyl group is a good hydrogen bond acceptor for the solute's hydroxyl and carboxylic acid protons.[2]
Ethers
Tetrahydrofuran (THF), Diethyl Ether
Moderate to Good
Ethers are good hydrogen bond acceptors but lack a donor proton. The overall polarity is suitable for the aromatic backbone.
Chlorinated Solvents
Dichloromethane (DCM), Chloroform
Moderate
These solvents are less polar and will primarily interact with the non-polar aromatic ring and methyl group. Benzoic acid shows high solubility in DCM.[3]
Aromatic Hydrocarbons
Toluene, Benzene
Low to Moderate
These non-polar solvents will interact with the aromatic ring but are poor at solvating the polar functional groups.
These solvents are highly polar and have strong hydrogen bond accepting capabilities, making them excellent solvents for many organic acids.
Non-polar Alkanes
Hexane, Cyclohexane
Very Low
The large mismatch in polarity makes dissolution highly unfavorable.
Q3: I am observing different solubility results with different batches of the same compound. Why would this happen?
A3: This is a classic indication of polymorphism.[6] Polymorphism is the ability of a compound to exist in multiple crystalline forms.[6][10] These different forms, or polymorphs, can have distinct physical properties, including solubility and dissolution rate.[7][8] A more stable polymorph generally has a lower solubility than a metastable form. It is crucial to characterize the crystalline form of your starting material (e.g., using X-ray powder diffraction or differential scanning calorimetry) to ensure consistency between experiments.
Q4: My compound dissolves upon heating, but crashes out of solution when it cools to room temperature. What can I do?
A4: This indicates that you have created a supersaturated solution. The solubility of the compound is significantly higher at the elevated temperature.[5] To maintain the compound in solution at room temperature, you have a few options:
Increase the solvent volume: The most straightforward solution is to work with a more dilute solution that is not saturated at room temperature.
Use a co-solvent system: Adding a second, stronger solvent (a "co-solvent") in which the compound has very high solubility can sometimes stabilize the solution at lower temperatures.[11] For example, if you are using ethanol, adding a small percentage of DMF or DMSO might prevent precipitation.
Q5: How does the presence of other acidic or basic compounds in my solvent affect solubility?
A5: The solubility of an ionizable compound like 5-Chloro-2-hydroxy-3-methylbenzoic acid is highly dependent on pH.[11]
In the presence of a base: A base will deprotonate the carboxylic acid group, forming a carboxylate salt. This salt is ionic and will be significantly more soluble in polar solvents than the neutral acid.
In the presence of a strong acid: Adding a strong acid will suppress the dissociation of the carboxylic acid, potentially reducing its solubility in polar solvents due to the "common-ion effect."[12][13][14][15] The common-ion effect describes the decrease in solubility of an ionic compound when a solution already contains one of the ions in the compound.[12][13][14][15]
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for reproducible research. Below are two common methods.
This method determines the solubility by creating a saturated solution and measuring the mass of the dissolved solid.
Caption: Workflow for the Gravimetric Solubility Determination Method.
Causality: This method relies on achieving a true thermodynamic equilibrium between the solid and liquid phases. Constant agitation and sufficient time are critical to ensure the solution is fully saturated.[16] Evaporating the solvent from a known volume of the saturated solution allows for a direct measurement of the dissolved solute's mass.[17]
This is a more sensitive and accurate method, especially for poorly soluble compounds or complex mixtures. It involves quantifying the dissolved compound against a standard curve.
1. Preparation of Saturated Solution:
Follow steps 1-4 from the Gravimetric Method protocol.
2. Standard Curve Preparation:
Prepare a stock solution of 5-Chloro-2-hydroxy-3-methylbenzoic acid of known concentration in a suitable solvent (e.g., acetonitrile or methanol).
Perform a series of serial dilutions to create at least five calibration standards of decreasing concentration.
3. Sample Analysis:
Dilute the aliquot of the saturated supernatant with the mobile phase to a concentration that falls within the range of your standard curve.
Analyze the calibration standards and the diluted sample by HPLC. A reverse-phase C18 column with a UV detector is typically appropriate. The mobile phase could be a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to ensure the compound is in its protonated form.[18]
4. Quantification:
Plot the peak area of the calibration standards versus their known concentrations to generate a standard curve.
Use the linear regression equation from the standard curve to calculate the concentration of the diluted sample.
Account for the dilution factor to determine the original concentration in the saturated supernatant, which represents the solubility.
Trustworthiness: The HPLC method's trustworthiness is established through proper validation, including assessing linearity, accuracy, and precision of the calibration curve. This ensures that the measured peak area corresponds reliably to the compound's concentration.
References
ResearchGate. How to determine the solubility of a substance in an organic solvent? Available from: [Link]
Google Patents. Method for determining solubility of a chemical compound.
PubChem. 5-Chloro-2-hydroxy-3-methylbenzoic acid. Available from: [Link]
Chemistry LibreTexts. 17.1: Common-Ion Effect in Acid-Base Equilibria. Available from: [Link]
Royal Society of Chemistry. Analytical Methods. Available from: [Link]
ResearchGate. Determination and correlation for solubility of aromatic acids in solvents. Available from: [Link]
University of Toronto. Solubility of Organic Compounds. Available from: [Link]
Dissolution.com. Dissolution Method Troubleshooting. Available from: [Link]
ResearchGate. The effect of polymorphism on active pharmaceutical ingredients: A review. Available from: [Link]
CONICET. Analytical Methods. Available from: [Link]
Hilaris Publisher. Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Available from: [Link]
ACS Publications. Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. Available from: [Link]
Carl ROTH. Safety Data Sheet: 3-Methylbenzoic acid. Available from: [Link]
Save My Exams. Physical Properties of Carboxylic Acids (Edexcel A Level Chemistry): Revision Note. Available from: [Link]
Scribd. Procedure For Determining Solubility of Organic Compounds. Available from: [Link]
National Institutes of Health (NIH). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Available from: [Link]
Scribd. Aqueous Solubility of Carboxylic Acids. Available from: [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). 7. ANALYTICAL METHODS. Available from: [Link]
Drug Discovery & Development. 4 Strategies To Formulate Poorly Soluble APIs. Available from: [Link]
Computational Chemistry. Compound solubility measurements for early drug discovery. Available from: [Link]
NCERT. Aldehydes, Ketones and Carboxylic Acids. Available from: [Link]
ResearchGate. The solubility of benzoic acid in seven solvents. Available from: [Link]
PubChem. 5-Chloro-2-hydroxy-3-methylbenzaldehyde. Available from: [Link]
Ministry of the Environment, Government of Japan. III Analytical Methods. Available from: [Link]
Khan Academy. The common-ion effect (video). Available from: [Link]
Veeprho. Effect of Polymorphism Formulations. Available from: [Link]
Chemistry LibreTexts. 15.4: Physical Properties of Carboxylic Acids. Available from: [Link]
ResearchGate. (PDF) Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability. Available from: [Link]
Ascendia Pharma. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? Available from: [Link]
ResearchGate. Principle of Common-ion Effect and its Application in Chemistry: a Review. Available from: [Link]
YouTube. AP Chemistry Acid Base Eq Solubility and the Common Ion Effect Influence on Acid Base Reactions. Available from: [Link]
ResearchGate. Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. Available from: [Link]
Chemistry LibreTexts. 3.1: Common-Ion Effect in Acid–Base Equilibria. Available from: [Link]
Troubleshooting low yields in the synthesis of 5-Chloro-2-hydroxy-3-methylbenzoic acid
Technical Support Center: Synthesis of 5-Chloro-2-hydroxy-3-methylbenzoic acid Welcome to the technical support center for the synthesis of 5-Chloro-2-hydroxy-3-methylbenzoic acid. This guide is designed for researchers,...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of 5-Chloro-2-hydroxy-3-methylbenzoic acid
Welcome to the technical support center for the synthesis of 5-Chloro-2-hydroxy-3-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yields, during the synthesis of this important chemical intermediate. The following content is structured in a question-and-answer format to directly address common issues and provide scientifically grounded, actionable solutions.
Question 1: My Kolbe-Schmitt carboxylation of 4-chloro-2-methylphenol is resulting in a very low yield. What are the most probable causes and how can I fix them?
Answer:
This is a very common issue. The Kolbe-Schmitt reaction, while powerful, is highly sensitive to reaction conditions. It involves the carboxylation of a sodium phenoxide with carbon dioxide, typically under pressure and at elevated temperatures[1][2]. The yield of 5-Chloro-2-hydroxy-3-methylbenzoic acid from 4-chloro-2-methylphenol is critically dependent on several factors.
Core Causality: The reaction proceeds via the formation of a sodium phenoxide, which then acts as a nucleophile to attack carbon dioxide[3]. The regioselectivity and efficiency of this attack are influenced by the stability of the intermediate complex and the reaction environment. Low yields are often traced back to incomplete phenoxide formation, suboptimal reaction parameters, or competing side reactions.
Troubleshooting Protocol & Solutions:
Incomplete Phenoxide Formation:
Problem: The presence of moisture in the starting material or solvent will consume the sodium hydroxide (or other base), preventing the complete conversion of the phenol to the more reactive phenoxide.
Solution: Ensure your starting phenol and solvent are thoroughly dried. Use a fresh, high-purity base. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from the air from interfering.
Suboptimal Reaction Conditions:
Problem: The carboxylation is an equilibrium-driven process. Incorrect temperature or pressure can favor the starting materials or lead to the formation of undesired isomers or decomposition products[1].
Solution: Systematically optimize the reaction conditions. The carboxylation of cresols (methylphenols) generally requires specific parameter ranges for optimal results[4]. Refer to the table below for a recommended starting point.
Parameter
Recommended Range
Rationale & Key Considerations
Temperature
165–185°C
Temperatures above 165°C are often needed to drive the reaction forward[5]. However, excessively high temperatures can cause decomposition.
CO₂ Pressure
10-100 atm
High pressure is required to increase the concentration of CO₂ in the reaction medium, shifting the equilibrium towards the product[1].
Reaction Time
6–10 hours
Insufficient time will lead to incomplete conversion. Monitor the reaction progress via TLC or HPLC if possible.
Base
Sodium Hydroxide
Sodium ions favor ortho-carboxylation, which is desired in this synthesis. Using potassium hydroxide can lead to the formation of the para-isomer[1].
Reactant Ratio
1.5–2 : 1 (Phenol:Base)
An excess of the phenol can sometimes improve yields in related preparations[4].
Inefficient Workup and Purification:
Problem: The product is a sodium salt at the end of the reaction. Incomplete acidification during workup will leave the product in the aqueous layer, leading to significant yield loss.
Solution: After the reaction, cool the mixture and dissolve it in water. Carefully acidify with a strong acid like HCl until the pH is around 1-2 to ensure complete precipitation of the carboxylic acid[6][7]. The crude product can then be purified by recrystallization from a suitable solvent system, such as toluene or an acetone/benzene mixture[7][8].
Question 2: I am attempting to synthesize the target compound by chlorinating 2-hydroxy-3-methylbenzoic acid, but I'm getting a mixture of products, including di-chlorinated species. How can I improve the regioselectivity?
Answer:
This is a classic challenge in electrophilic aromatic substitution. The hydroxyl (-OH), carboxylic acid (-COOH), and methyl (-CH₃) groups on the starting material all influence where the incoming chlorine atom will attach. Both the -OH and -CH₃ groups are activating and ortho, para-directing. The -COOH group is deactivating and meta-directing. The strong activation and directing effect of the hydroxyl group typically dominates, directing the electrophile to the positions ortho and para to it.
Core Causality: The formation of multiple products is due to a lack of regiocontrol. Over-chlorination occurs when the reaction conditions are too harsh or the stoichiometry of the chlorinating agent is too high, causing a second chlorine atom to add to the activated ring[9].
Troubleshooting Protocol & Solutions:
Choice of Chlorinating Agent:
Problem: Using highly reactive agents like chlorine gas (Cl₂) can be difficult to control and often leads to over-chlorination.
Solution: Switch to a milder, more selective chlorinating agent. N-Chlorosuccinimide (NCS) is an excellent choice for the controlled monochlorination of activated aromatic rings.[10] It is known to provide cleaner reactions with higher yields of the desired product.
Control of Reaction Temperature:
Problem: Higher temperatures increase reaction rates but decrease selectivity.
Solution: Perform the chlorination at a lower temperature. Start at 0°C or even slightly below and allow the reaction to slowly warm to room temperature. Monitor the reaction closely by TLC to determine the point of maximum conversion of starting material before significant byproduct formation occurs.
Solvent Selection:
Problem: The solvent can influence the reactivity of the chlorinating agent and the stability of the reaction intermediates.
Solution: Aprotic solvents like Dichloromethane (DCM), 1,2-dichloroethane, or N,N-Dimethylformamide (DMF) are often used for these types of reactions.[10] Experiment with different solvents to find the one that provides the best balance of solubility and selectivity.
Stoichiometry:
Problem: Using a large excess of the chlorinating agent is a common cause of over-chlorination.
Solution: Carefully control the stoichiometry. Begin with 1.0 to 1.1 equivalents of NCS. Add the agent portion-wise over a period of time to maintain a low concentration in the reaction mixture, which helps to suppress the formation of di-chlorinated products.
Question 3: My final product appears impure even after initial workup. What are the best strategies for purification to achieve high purity?
Answer:
Effective purification is crucial for obtaining a high-quality final product and is often a stage where significant yield is lost. The primary impurities are likely unreacted starting materials, isomeric byproducts, or over-halogenated products.
Troubleshooting Protocol & Solutions:
Acid-Base Extraction:
Mechanism: This technique leverages the acidic nature of your carboxylic acid product.
Protocol: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash with a saturated sodium bicarbonate (NaHCO₃) solution. Your desired product will be deprotonated and move into the aqueous layer as its sodium salt. Neutral impurities and less acidic phenols will remain in the organic layer. Separate the aqueous layer and re-acidify it with cold HCl to precipitate your purified product. Filter and dry the solid.
Recrystallization:
Mechanism: This is one of the most effective methods for purifying solid organic compounds.
Protocol: The key is finding a suitable solvent or solvent system. The ideal solvent will dissolve the compound when hot but not when cold.
Start by testing small amounts of your crude product in various solvents. Good candidates include water, toluene, benzene/acetone mixtures, or ethanol/water mixtures.[7][8]
Once a solvent is identified, dissolve the crude product in a minimum amount of the hot solvent, filter hot to remove any insoluble impurities, and then allow the solution to cool slowly to form pure crystals.
Column Chromatography:
Mechanism: If recrystallization fails to remove persistent impurities, silica gel column chromatography is a more powerful option.
Protocol: Use a silica gel stationary phase. The mobile phase (eluent) will typically be a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). A gradient elution, starting with a low polarity and gradually increasing, is often effective at separating the components. The product is more polar than the starting phenol but may be less polar than di-acid or other oxidized byproducts.
Visualized Experimental Workflows
To better illustrate the critical points in the primary synthetic route, a process diagram is provided below.
Caption: Workflow for the Kolbe-Schmitt synthesis of the target compound.
Caption: A logical troubleshooting flowchart for diagnosing low yield issues.
References
5-Chloro-2-hydroxybenzoic acid - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
US2811547A - Process for preparing s-chlorosalicylic - Google Patents. Google Patents.
Synthesis of 2-Chloro-3-hydroxy benzoic acid - PrepChem.com. PrepChem. Available at: [Link]
Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap. Patsnap. Available at: [Link]
US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic - Google Patents. Google Patents.
A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid - SAGE Journals. SAGE Journals. Available at: [Link]
Kolbe–Schmitt reaction - Wikipedia. Wikipedia. Available at: [Link]
CN101684061A - Method for simply recovering 5-chloro-salicylic acid synthetic solvent - Google Patents. Google Patents.
Regioselective Enzymatic Carboxylation of Bioactive (Poly)phenols - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
Chlorinated cobalt alkyne complexes derived from acetylsalicylic acid as new specific antitumor agents - Supporting Information. Royal Society of Chemistry. Available at: [Link]
(PDF) Synthesis of cresotic acids by carboxylation of cresols with sodium ethyl carbonate. ResearchGate. Available at: [Link]
A kind of improvement synthetic method of 5 chloro-salicylic acid - Google Patents. Google Patents.
Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. Vedantu. Available at: [Link]
AU561336B2 - Kolbe-schmitt corboxylation process - Google Patents. Google Patents.
Kolbe-Schmidt Reaction: Videos & Practice Problems - Pearson. Pearson+. Available at: [Link]
Characterization of unexpected byproducts in 5-Chloro-2-hydroxy-3-methylbenzoic acid reactions
Welcome to the technical support center for 5-Chloro-2-hydroxy-3-methylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile substituted s...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 5-Chloro-2-hydroxy-3-methylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile substituted salicylic acid in their work. Unexpected reaction outcomes are a common challenge in synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you characterize and understand the formation of unexpected byproducts, ensuring the integrity and success of your experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when encountering unexpected results in their reactions.
Q1: What are the most common sources of unexpected byproducts in my reaction?
A: Unexpected byproducts typically originate from three primary sources[1][2]:
Starting Material Impurities: The purity of your 5-Chloro-2-hydroxy-3-methylbenzoic acid and other reagents is critical. Impurities present in the starting materials can be carried through the reaction or participate in side reactions[1].
Inherent Side Reactions: The structure of 5-Chloro-2-hydroxy-3-methylbenzoic acid predisposes it to certain side reactions. The most common is thermal decarboxylation, especially at elevated temperatures, leading to the formation of 4-Chloro-2-methylphenol[3].
Reaction Conditions: Harsh conditions such as high temperatures, extreme pH, or the presence of strong oxidizing agents can promote degradation or alternative reaction pathways[4][5]. The choice of solvent can also be a factor; for example, using an alcohol solvent under acidic conditions can lead to esterification of the carboxylic acid.
Q2: I've observed a new, unexpected peak in my HPLC chromatogram. What is my immediate first step?
A: The most efficient first step is to obtain the molecular weight of the compound corresponding to the unexpected peak. The hyphenated technique of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the ideal tool for this[6][7]. By comparing the mass of the parent ion to the mass of your starting materials and expected product, you can immediately begin to hypothesize its identity (e.g., is it a dimer? has a functional group been lost?). This is a much faster approach than attempting to isolate the impurity for other analyses at this early stage[7].
Q3: My reaction yield is low, and I have a significant amount of an unknown substance. Could it be an isomer of my target compound?
A: Yes, the formation of isomers is a plausible explanation, particularly in reactions involving electrophilic aromatic substitution on a related precursor. For instance, during a Kolbe-Schmitt reaction to synthesize the parent acid, carboxylation can sometimes occur at the para-position to the hydroxyl group, yielding an isomeric product[8][9]. Distinguishing between these isomers requires robust analytical techniques, with 2D NMR spectroscopy being the definitive method for confirming connectivity[10][11].
Q4: What is a forced degradation study, and how can it help me identify potential byproducts?
A: A forced degradation or "stress testing" study is an experiment where you intentionally subject your drug substance to harsh conditions (e.g., strong acid, strong base, high heat, oxidation, and photolysis) to accelerate the formation of degradation products[4][12][13]. This is a powerful diagnostic tool. It helps establish the likely degradation pathways and proactively identify byproducts that might appear under long-term storage or minor deviations in reaction conditions[4][5]. The data generated is crucial for developing stability-indicating analytical methods[13].
Section 2: Troubleshooting Guide: The Unexpected Peak
This guide provides a systematic workflow for identifying an unknown compound that appears in your reaction analysis.
Problem: An unexpected peak has been detected in your HPLC or LC-MS analysis.
Workflow for Unknown Peak Identification
Caption: Workflow for identifying an unknown byproduct.
Step-by-Step Causality Explained
Initial Detection (HPLC): Your first observation is likely a peak with an unexpected retention time in your HPLC chromatogram. Before proceeding, ensure the peak is real and not an artifact by checking for issues like air bubbles, carryover from a previous injection, or mobile phase contamination[14]. A well-shaped, reproducible peak warrants further investigation.
Molecular Weight & Formula (LC-MS/HRMS): This is the most critical data-gathering step. A standard mass spectrometer will give you the molecular weight, which immediately narrows the possibilities. For example, a mass loss of 44 Da from the parent compound strongly suggests decarboxylation (loss of CO₂). High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing you to determine the elemental composition (e.g., C₈H₇ClO₃ vs. C₇H₇ClO) and confirm your hypothesis with a high degree of confidence[15].
Hypothesis Generation: With the elemental formula and an understanding of your reaction, you can propose a list of logical candidate structures. Consider all reactants, catalysts, and solvents as potential participants in side reactions.
Potential Byproduct Type
Mass Change (Relative to Parent)
Plausible Cause
Example Structure
Decarboxylation
- 44.01 Da (CO₂)
High temperature, acid/base catalysis
4-Chloro-2-methylphenol
Isomerization
0
Non-selective reaction (e.g., Kolbe-Schmitt)
3-Chloro-4-hydroxy-5-methylbenzoic acid
Dimerization
+ Parent Mass (- H₂O)
Oxidative or radical conditions
Biphenyl ether or C-C linked dimer
Esterification
+ Mass of Alcohol (- H₂O)
Acid catalysis with alcohol solvent
Methyl 5-chloro-2-hydroxy-3-methylbenzoate
Starting Material
N/A
Incomplete reaction
Unreacted starting material
Structural Confirmation (Isolation & NMR): To unambiguously confirm the structure, the impurity must be isolated, typically via preparative HPLC or column chromatography. Once a pure sample is obtained, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation[16][17][18]. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will reveal the precise atom-to-atom connectivity, allowing you to definitively identify the byproduct[19].
Section 3: In-Depth Analysis of Common Byproducts
Case Study 1: The Decarboxylation Product (4-Chloro-2-methylphenol)
Decarboxylation is arguably the most common side reaction for salicylic acid and its derivatives, including 5-Chloro-2-hydroxy-3-methylbenzoic acid[20][21].
Mechanism & Causality: The reaction is often thermally induced and proceeds through a cyclic transition state, facilitated by the ortho-hydroxyl group. The proximity of the acidic proton on the hydroxyl group and the carboxyl carbon allows for an intramolecular proton transfer, leading to the elimination of carbon dioxide and the formation of the corresponding phenol[3]. Electron-donating groups on the ring can increase the rate of this reaction[3].
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: 5-CL-3-ME-SAL-001
Support Level: Tier 3 (Senior Application Scientist)
Subject: Optimization of isolation, purification, and troubleshooting for 5-Chloro-2-hydroxy-3-methylbenzoic acid workflows.
Executive Summary & Compound Profile
User Context: You are working with 5-Chloro-2-hydroxy-3-methylbenzoic acid (CAS: 4386-40-7), a salicylic acid derivative.[1] This compound presents a unique "Janus-faced" solubility profile due to its lipophilic chloro-methyl motif and hydrophilic salicylate core.
The Core Challenge: The primary failure modes in working up this compound are incomplete phase separation (emulsions) and metal retention (if synthesized via catalysis). Its salicylic acid moiety acts as a bidentate ligand, greedily binding transition metals (Pd, Fe, Cu), while its surfactant-like properties can ruin liquid-liquid extractions.
Physicochemical Quick Reference
Property
Value / Behavior
Operational Implication
pKa (COOH)
~2.9 - 3.3
Stronger acid than simple phenols. Forms anion at pH > 4.
pKa (OH)
~13.0 - 13.8
Weakly acidic. Requires high pH (>12) for full dianion formation.
Solubility (Water)
Very Low (< 0.1 g/100mL)
Precipitates readily upon acidification of aqueous salts.
Solubility (Organic)
High (EtOAc, DCM, Alcohols)
Excellent candidate for extractive isolation.
Thermal Stability
Decarboxylation Risk > 140°C
Avoid prolonged high-vacuum drying at high temps.
Standard Operating Procedure: The "Golden Path" Isolation
Objective: Isolate the target acid from a crude reaction mixture containing non-acidic impurities and metal catalysts.
The Logic: We utilize a pH-Swing Extraction . By toggling the pH, we force the molecule to migrate between aqueous (as a salt) and organic (as a neutral acid) phases, leaving impurities behind.
Protocol Steps
Quench & Basify:
Dilute reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
Add 1M NaOH until the aqueous layer reaches pH 10–12 .
Why: This deprotonates the carboxylic acid (COO⁻) and partially the phenol (O⁻), forcing the molecule into the water layer. Non-acidic impurities stay in the organic layer.
The Wash (Critical):
Separate the layers.[2][3] Keep the Aqueous Layer.
Wash the aqueous layer twice with fresh EtOAc.
Why: This removes trapped organic impurities and unreacted starting materials that are not acidic.
Acidification & Precipitation:
Cool the aqueous layer to 0–5°C (Ice bath).
Slowly add 6M HCl dropwise with vigorous stirring until pH 1–2 .
Observation: A thick white precipitate should form.[4]
Collection:
Option A (High Yield): Extract the milky aqueous mixture with EtOAc (3x), dry over Na₂SO₄, and concentrate.
Option B (High Purity): If the precipitate is crystalline, filter directly via Buchner funnel and wash with cold water.
Visual Workflow: pH-Swing Logic
Caption: Logical flow of the pH-swing extraction. Blue nodes indicate processing, Green indicates the location of the product, Grey is waste.
Troubleshooting: Breaking the Emulsion
The Issue: You add water to your reaction mixture, and instead of two clean layers, you get a third "rag layer" that refuses to separate.
The Cause: 5-Chloro-2-hydroxy-3-methylbenzoic acid has a hydrophobic region (Cl/Methyl) and a hydrophilic head (Salicylate). At neutral pH, it can act as a surfactant, stabilizing oil-in-water emulsions.
The "Emulsion Breaker" Protocol
Method
Procedure
Mechanism
1. The Salting Out
Add saturated NaCl (Brine) to the aqueous phase.
Increases ionic strength, disrupting the surfactant shell and forcing organics out of the water.
2. The Filtration
Pass the entire biphasic mixture through a pad of Celite (Diatomaceous Earth) .
Physical removal of micro-precipitates that stabilize emulsions.
3. The Solvent Switch
Add a small amount of Methanol or Isopropanol (5-10% v/v).
Reduces surface tension difference between phases.
4. The "Wait & Heat"
Gently warm the funnel with a heat gun (hair dryer) to ~35°C.
Lowers viscosity and increases Brownian motion to coalesce droplets.
Decision Tree: Emulsion Management
Caption: Step-by-step decision matrix for resolving persistent emulsions during work-up.
Advanced Purification: Metal Scavenging & Crystallization
Context: If you synthesized this compound using a Palladium (Pd) or Copper (Cu) catalyst, the salicylate motif will bind the metal tightly. Standard extraction will not remove it completely.
Metal Scavenging Protocol
Do not rely on simple washing. Use one of the following before the final crystallization:
Thiourea Wash (For Pd/Cu):
After the organic extraction (before drying), wash the organic layer with a 5% aqueous solution of Thiourea .
Mechanism:[3][5][6][7] Thiourea binds soft metals (Pd) stronger than the salicylate oxygen atoms.
Activated Carbon (Charcoal):
Dissolve crude product in hot Ethanol/EtOAc.
Add Activated Carbon (10 wt%) . Reflux for 30 mins.
Filter hot through Celite.
Resin Scavengers:
Use Thiol-modified silica (e.g., SiliaMetS® Thiol) if high purity is required for biological testing.
Crystallization Guidelines
Recrystallization is superior to chromatography for this compound due to "streaking" on Silica gel caused by the acidic protons.
Solvent System A (Standard): Toluene / Heptane (1:2). Dissolve in hot Toluene, add Heptane until cloudy, cool slowly.
Solvent System B (Green): Ethanol / Water. Dissolve in minimum hot Ethanol, add warm water dropwise.
Solvent System C (High Purity): Acetic Acid / Water. (Reference: J. Chem. Soc. methods for chlorosalicylic acids).[3][8][9]
Frequently Asked Questions (FAQ)
Q: I see a purple/violet color in my crude mixture. What is it?A: This is the classic Ferric Chloride Test reaction. Your product is chelating trace Iron (Fe³⁺) from your needle, spatula, or solvent drums.
Fix: Wash your organic layer with 1M HCl or EDTA solution to break the chelate and remove the iron.
Q: Can I dry this compound in a vacuum oven at 100°C?A:Proceed with caution. While benzoic acids are generally stable, electron-rich salicylic acids can undergo thermal decarboxylation (losing CO₂) at high temperatures, especially if trace acid/base is present.
Recommendation: Dry at 40–50°C under high vacuum.
Q: My product is streaking on the TLC plate.A: The carboxylic acid and phenol protons interact with the silica.
Fix: Add 1% Acetic Acid or 0.5% Formic Acid to your TLC eluent (e.g., 30% EtOAc/Hexanes + 1% AcOH).
References
Properties & Identifiers: PubChem. 5-Chloro-2-hydroxy-3-methylbenzoic acid (CID 225928).[10] National Library of Medicine. Link
Synthesis & Purification: Rana, K. & Gavankar, K. D. (1938).[8] Derivatives of Salicylic Acid.[3][4][5][8][11] Part XIII. Chlorosalicylic Acids and Their Methyl Ethers.[8] Proceedings of the Indian Academy of Sciences.[8] Link
Metal Removal Strategies: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link
Emulsion Troubleshooting: The Dow Chemical Company. Fundamental Emulsion Science for Chemical Engineering.Link (General Reference for surfactant behavior).
Comparing the reactivity of 5-Chloro-2-hydroxy-3-methylbenzoic acid with other salicylic acid derivatives
Introduction: Beyond the Parent Molecule Salicylic acid is a cornerstone molecule in medicinal chemistry and chemical synthesis, prized for its dual phenolic hydroxyl and carboxylic acid functionalities. However, the tru...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Beyond the Parent Molecule
Salicylic acid is a cornerstone molecule in medicinal chemistry and chemical synthesis, prized for its dual phenolic hydroxyl and carboxylic acid functionalities. However, the true potential for innovation lies in its derivatives, where substituent groups on the aromatic ring modulate its chemical behavior. This guide provides an in-depth comparison of the reactivity of 5-Chloro-2-hydroxy-3-methylbenzoic acid against other key salicylic acid derivatives. We will dissect the electronic and steric influences of chloro and methyl substituents, providing researchers with the foundational understanding needed to design synthetic routes, predict reaction outcomes, and develop novel compounds.
The reactivity of a salicylic acid derivative is not a monolithic property. It is a nuanced interplay between the functional groups and their influence on the aromatic system. We will explore this through the lens of three critical reaction classes: electrophilic aromatic substitution (EAS), reactions involving the carboxyl group (esterification and decarboxylation), and reactions of the phenolic hydroxyl group (acylation).
The Molecules: A Structural Overview
To understand reactivity, we must first appreciate the structural and electronic contributions of each substituent. The compounds under comparison are:
Salicylic Acid (SA): The parent molecule, our baseline for comparison.
5-Chloro-2-hydroxy-3-methylbenzoic Acid (Target Molecule): The subject of our investigation, featuring both an activating and a deactivating group.
Caption: Chemical structures of the salicylic acid derivatives under comparison.
Part 1: Electrophilic Aromatic Substitution (EAS)
EAS reactions are fundamental to modifying the aromatic core.[1][2] The outcome is dictated by the combined directing and activating/deactivating effects of the existing substituents.
Causality of Substituent Effects:
-OH (Hydroxyl): A powerful activating group due to the resonance donation of a lone pair of electrons into the ring. It is strongly ortho, para-directing.
-COOH (Carboxyl): A deactivating group due to its strong electron-withdrawing inductive and resonance effects. It is a meta-director.
-CH₃ (Methyl): An activating group due to positive induction and hyperconjugation. It is ortho, para-directing.
-Cl (Chloro): An interesting case. It is deactivating due to its strong inductive electron withdrawal, but it is ortho, para-directing because its lone pairs can participate in resonance.
Caption: Influence of substituent groups on EAS reactivity and regioselectivity.
Comparative Reactivity Prediction:
The overall reactivity in EAS is a summation of these effects. The hydroxyl group is the dominant activating director in all cases.
3-Methylsalicylic Acid (Most Reactive): The ring is activated by both the -OH and -CH₃ groups. Electrophilic attack will be strongly favored at the C4 and C6 positions (para and ortho to the hydroxyl group).
Salicylic Acid: Activated by the -OH group but moderately deactivated by the -COOH group. Reactivity is lower than 3-Me-SA.
5-Chlorosalicylic Acid: The deactivating effects of both the -Cl and -COOH groups compete with the activating -OH group. This derivative will be significantly less reactive than salicylic acid.
5-Chloro-2-hydroxy-3-methylbenzoic Acid (Least Reactive at Unsubstituted Positions): This molecule presents a complex case. The C4 and C6 positions are the primary sites for electrophilic attack, directed by the powerful -OH group. However, the C3 position is blocked by a methyl group and the C5 position by a chloro group. Therefore, substitution can only occur at C4 or C6. The combined deactivating effect of the chlorine atom and the steric hindrance from the adjacent methyl and chloro groups will likely make this the least reactive of the series in standard EAS reactions. Sometimes, under harsh conditions, an attacking electrophile can replace an existing substituent in a process called ipso-substitution.[3]
Part 2: Reactivity of the Carboxyl Group
The primary reactions of the carboxyl group are esterification and decarboxylation.
Esterification
Esterification, typically acid-catalyzed (Fischer esterification), involves the nucleophilic attack of an alcohol on the protonated carboxyl carbon.[4] The reactivity is governed by the electrophilicity of this carbon.
Electron-Withdrawing Groups (-Cl): Increase the partial positive charge on the carboxyl carbon, making it more susceptible to nucleophilic attack. This should increase the rate of esterification.
Electron-Donating Groups (-CH₃): Decrease the electrophilicity of the carboxyl carbon, which should decrease the rate of esterification.
Predicted Order of Esterification Reactivity (Fastest to Slowest):
5-Chlorosalicylic Acid > 5-Chloro-2-hydroxy-3-methylbenzoic Acid > Salicylic Acid > 3-Methylsalicylic Acid
Decarboxylation
Decarboxylation of salicylic acids to form phenols typically requires high temperatures.[5][6] The mechanism can be complex, but it is facilitated by electron density at the ipso-carbon (the carbon bearing the -COOH group).[7]
Electron-Donating Groups (-OH, -CH₃): Increase electron density in the ring, stabilizing the transition state and facilitating decarboxylation.
Electron-Withdrawing Groups (-Cl, -COOH): Decrease electron density, making the ring less able to accommodate the reaction mechanism, thus hindering decarboxylation.
Predicted Ease of Decarboxylation (Easiest to Hardest):
3-Methylsalicylic Acid > Salicylic Acid > 5-Chloro-2-hydroxy-3-methylbenzoic Acid > 5-Chlorosalicylic Acid
Part 3: Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group can be acylated, most famously in the synthesis of aspirin from salicylic acid. This reaction involves the -OH group acting as a nucleophile.
Electron-Withdrawing Groups (-Cl, -COOH): Decrease the electron density on the phenolic oxygen, making it a weaker nucleophile and thus decreasing the rate of acylation.
Electron-Donating Groups (-CH₃): Increase the electron density on the phenolic oxygen, making it a stronger nucleophile and increasing the rate of acylation.
Predicted Order of Acylation Reactivity (Fastest to Slowest):
3-Methylsalicylic Acid > Salicylic Acid > 5-Chloro-2-hydroxy-3-methylbenzoic Acid > 5-Chlorosalicylic Acid
Summary of Predicted Reactivity
The following table summarizes the predicted relative reactivity based on the principles of physical organic chemistry.
Reaction Type
Most Reactive
->
->
Least Reactive
Rationale
EAS
3-Me-SA
SA
5-Cl-SA
Target
Based on net activation/deactivation of the ring.
Esterification
5-Cl-SA
Target
SA
3-Me-SA
Based on electrophilicity of the carboxyl carbon.
Decarboxylation
3-Me-SA
SA
Target
5-Cl-SA
Based on electron density at the ipso-carbon.
Acylation (-OH)
3-Me-SA
SA
Target
5-Cl-SA
Based on nucleophilicity of the phenolic oxygen.
Target = 5-Chloro-2-hydroxy-3-methylbenzoic Acid
Experimental Protocol: Comparative Esterification via Methylation
This protocol provides a self-validating system to empirically test the predicted esterification reactivity. The experiment should be run in parallel for all four salicylic acid derivatives to ensure identical conditions.
Objective: To synthesize the methyl esters of the four salicylic acid derivatives and compare reaction progress over time to determine relative reactivity.
Caption: Experimental workflow for the comparative esterification of salicylic acid derivatives.
Step-by-Step Procedure:
Preparation: To four separate 50 mL round-bottom flasks equipped with magnetic stir bars, add an equimolar amount (e.g., 0.01 mol) of each salicylic acid derivative.
Reagent Addition: Add 20 mL of anhydrous methanol to each flask and stir to dissolve. Carefully add 3 drops of concentrated sulfuric acid to each flask. This is t = 0 .
Reaction: Attach reflux condensers and place the flasks in a preheated oil bath at 65°C. Begin stirring.
Monitoring (Self-Validation): At 30-minute intervals (30, 60, 90, 120 min), use a capillary tube to withdraw a small aliquot from each reaction mixture. Spot each aliquot on a single TLC plate. Develop the plate in a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate) and visualize under a UV lamp. The starting material (acid) will have a different Rf value than the product (ester). The relative intensity of the starting material spot over time provides a semi-quantitative measure of reaction rate.
Work-up: After 2 hours, remove the flasks from the oil bath and allow them to cool to room temperature. Slowly pour each reaction mixture into a beaker containing 50 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
Drying and Isolation: Combine the organic layers for each reaction, dry over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
Analysis: Determine the mass of the crude product to calculate the yield. Further analysis by melting point or ¹H NMR can confirm product identity and purity. The yield after a fixed time is a direct measure of the reaction rate.
Conclusion
The reactivity of 5-Chloro-2-hydroxy-3-methylbenzoic acid is a composite of the activating, ortho, para-directing effects of its methyl and hydroxyl groups, and the deactivating, ortho, para-directing effect of its chloro group. While its substituted aromatic ring is likely the least susceptible to further electrophilic aromatic substitution, the electron-withdrawing nature of the chlorine atom enhances the reactivity of its carboxyl group towards esterification. This guide provides a predictive framework and a robust experimental protocol for researchers to explore and exploit the nuanced chemistry of this and other salicylic acid derivatives, paving the way for new discoveries in drug development and materials science.
References
Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka | Patsnap.
Structure and reaction of salicylic acid to form hydroxylated derivatives. ResearchGate. Available at: [Link]
5-Chloro-2-hydroxybenzoic acid. ResearchGate. Available at: [Link]
Gombar, V., Kapoor, V. K., & Singh, H. (1983). Quantitative structure-activity relationships. Antiinflammatory activity of salicylic acid derivatives. Arzneimittelforschung, 33(9), 1226-30. Available at: [Link]
5-Chloro-2-hydroxy-3-methylbenzoic acid | C8H7ClO3. PubChem. Available at: [Link]
Kolbe's Reaction. In Organic Chemistry – Specific Name Reactions. Available at: [Link]
Raza, A. R., Nisar, B., Tahir, M. N., & Raza, A. (2010). 5-Chloro-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2921. Available at: [Link]
Ester Derivatives of Salicylic Acid. Lab Manual. Available at: [Link]
Manufacture of phenols by decarboxylation of salicylic acids. Google Patents.
Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Available at: [Link]
Dunn, W. J., & Dale, W. J. (1961). Oxidation of Aromatic Acids. IV. Decarboxylation of Salicylic Acids. The Journal of Organic Chemistry, 26(9), 3221-3224. Available at: [Link]
Electrophilic aromatic substitution. Wikipedia. Available at: [Link]
Decarboxylation of Salicylic acid. Chemistry Stack Exchange. Available at: [Link]
Electrophilic Aromatic Substitution. ChemTalk. Available at: [Link]
Acidity comparison of ortho, meta, and para substituted chlorobenzoic acids
[1][2] Executive Summary For the Applied Scientist: In the design of pharmaceutical intermediates and fine chemicals, the position of the chlorine substituent on the benzoic acid ring dictates not only acidity (pKa) but...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
For the Applied Scientist:
In the design of pharmaceutical intermediates and fine chemicals, the position of the chlorine substituent on the benzoic acid ring dictates not only acidity (pKa) but also solubility, metabolic stability, and receptor binding affinity.
The Hierarchy of Acidity:o-Chlorobenzoic (pKa 2.94) > m-Chlorobenzoic (pKa 3.83) > p-Chlorobenzoic (pKa 3.99) > Benzoic Acid (pKa 4.20) [1]
Ortho-substitution provides a dramatic increase in acidity (~10x stronger than benzoic acid) due to the Ortho Effect (steric inhibition of resonance + proximity inductive effects).
Meta-substitution relies solely on the Inductive Effect (-I), offering a moderate increase in acidity.[2]
Para-substitution presents a "tug-of-war" between Inductive withdrawal (-I) and Resonance donation (+R), resulting in the weakest acidity enhancement among the isomers.
Part 1: Mechanistic Analysis & Electronic Effects
To manipulate the physicochemical properties of a drug scaffold effectively, one must understand the underlying electronic vectors. The acidity of chlorobenzoic acids is governed by the stability of the carboxylate anion (
) formed after deprotonation.
The Ortho Effect (The Outlier)
The ortho isomer is significantly more acidic than its counterparts.[3][2][4] This is not merely an inductive effect; it is a steric phenomenon.[5][6]
Steric Inhibition of Resonance (SIR): The bulky chlorine atom at the C2 position forces the carboxyl group to twist out of the plane of the benzene ring.
Consequence: This twisting breaks the conjugation between the benzene ring and the carboxyl group. While conjugation usually stabilizes the acid, it destabilizes the anion less than the acid. However, the dominant factor here is often the short-range, powerful electron-withdrawing inductive effect (-I) stabilizing the negative charge on the oxygen.
Meta-Chlorobenzoic Acid (Pure Inductive)
Mechanism: The chlorine atom is at the C3 position. Resonance effects cannot transmit effectively from the meta position to the carboxyl group.
Result: The acidity is driven almost entirely by the electron-withdrawing Inductive Effect (-I), which stabilizes the carboxylate anion.
Para-Chlorobenzoic Acid (The Conflict)
Mechanism: The chlorine is at C4. Here, two opposing forces exist:
Resonance Effect (+R): The lone pairs on Chlorine can donate into the ring system (Acid weakening).
Result: The -I effect dominates, but the +R effect dampens the overall electron withdrawal. Additionally, the increased distance from the carboxyl group weakens the inductive pull compared to the meta isomer.
Visualization: Electronic Vector Analysis
The following diagram illustrates the competing forces defining the acidity order.
Figure 1: Mechanistic hierarchy showing the transition from Steric/Inductive dominance (Ortho) to Competing Effects (Para).
Part 2: Comparative Data Analysis
The Hammett equation (
) provides a quantitative basis for these observations.[7] The substituent constant () reflects the electronic nature of the group.
Compound
Position
pKa (aq, 25°C)
Hammett Constant ()
Electronic Dominance
o-Chlorobenzoic
2-position
2.94
N/A (Ortho effect)
Steric + Inductive (-I)
m-Chlorobenzoic
3-position
3.83
Inductive (-I)
p-Chlorobenzoic
4-position
3.99
-I > +R (Weakened by distance)
Benzoic Acid
Unsubstituted
4.20
Reference Standard
Note: A higher positive ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">
value correlates with stronger electron withdrawal and higher acidity. The (0.[8]37) being larger than (0.23) mathematically confirms why meta is more acidic than para.
Part 3: Experimental Protocol (Potentiometric Titration)
To verify these values in a laboratory setting, Potentiometric Titration is the gold standard due to its precision over colorimetric indicators, especially for weak acids with close pKa values.
Reagents & Equipment[2]
Analyte: 0.01 M solutions of the specific chlorobenzoic acid isomer.[8]
Solvent: 50% v/v Ethanol-Water mixture (Chlorobenzoic acids have poor solubility in pure water; ethanol ensures complete dissolution).
Titrant: 0.1 M NaOH (standardized against Potassium Hydrogen Phthalate - KHP).
Sensor: Calibrated Glass pH Electrode.
Step-by-Step Workflow
System Calibration: Calibrate pH meter using buffers pH 4.01 and 7.00. Ensure slope is 95-102%.
Sample Preparation: Accurately weigh ~0.15g of the chlorobenzoic acid isomer. Dissolve in 50 mL of 50% Ethanol/Water.
Titration:
Place beaker on a magnetic stirrer. Insert electrode (ensure bulb is submerged but not hit by the stir bar).[9]
Add NaOH in 0.5 mL increments initially.
Reduce increments to 0.1 mL as the pH change accelerates (near equivalence point).
vs. Volume. The peak indicates the precise equivalence point ().
Calculation: At half-equivalence point (
), (Henderson-Hasselbalch approximation).
Experimental Logic Diagram
Figure 2: Validated workflow for pKa determination of weak aromatic acids.
Part 4: Implications in Drug Development
Understanding the acidity difference between these isomers is critical for Lead Optimization :
Bioavailability & Permeability:
Ortho-chlorobenzoic acid (pKa 2.[5]94) will be >99% ionized at physiological pH (7.4). This high ionization creates a "solubility advantage" but a "permeability penalty" across lipid membranes.
Para-chlorobenzoic acid (pKa 3.99) is slightly less ionized than the ortho isomer, potentially offering marginally better passive diffusion in low pH microenvironments (e.g., stomach).
Metabolic Stability (The Para-Block):
While ortho is the strongest acid, para-substitution is often preferred in medicinal chemistry to block CYP450-mediated metabolism. The para position is the most accessible site for hydroxylation. Placing a Chlorine there (metabolic blocking) extends the half-life of the drug, even if the acidity adjustment is less drastic than with the ortho isomer.
Bioisosterism:
The meta-chlorobenzoic acid moiety is often used as a bioisostere for other electron-deficient aromatic rings to tune the lipophilicity (LogP) without altering the steric bulk as drastically as an ortho substituent would.
References
National Institute of Standards and Technology (NIST). Benzoic acid, 4-chloro-, pKa values. NIST Chemistry WebBook, SRD 69.[10] Available at: [Link][10]
Hansch, C., Leo, A., & Taft, R. W. (1991).A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. (Source for
Dippy, J. F. J., & Williams, F. R. (1934).Chemical Constitution and the Dissociation Constants of Monocarboxylic Acids. Journal of the Chemical Society.
Kyoto Electronics Manufacturing. Purity of Benzoic Acid by Potentiometric Titration. Application Note. Available at: [Link]
Reproducibility of published synthesis methods for 5-Chloro-2-hydroxy-3-methylbenzoic acid
Executive Summary & Technical Verdict In the synthesis of 5-Chloro-2-hydroxy-3-methylbenzoic acid , reproducibility hinges on controlling the regioselectivity of the electrophilic aromatic substitution. The starting mate...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Technical Verdict
In the synthesis of 5-Chloro-2-hydroxy-3-methylbenzoic acid , reproducibility hinges on controlling the regioselectivity of the electrophilic aromatic substitution. The starting material, 3-methylsalicylic acid (o-cresotic acid), possesses a strong ortho/para directing hydroxyl group and a weakly activating methyl group.
While industrial patents often cite chlorine gas (
) for cost efficiency, this method frequently fails in laboratory reproducibility due to difficult stoichiometry control, leading to over-chlorination (3,5-dichloro species) or oxidative degradation.
The Scientist’s Verdict:
For High-Purity/Discovery Scale (<50g): Use Method A (N-Chlorosuccinimide) . It offers the highest regioselectivity and mildest conditions, minimizing purification bottlenecks.
For Pilot/Process Scale (>100g): Use Method B (Sulfuryl Chloride) . It is atom-economical and scalable, provided that off-gassing (
, ) is managed and temperature is strictly controlled to prevent decarboxylation.
Mechanistic Analysis & Regioselectivity
To ensure reproducibility, one must understand why the reaction works. The directing effects on the 3-methylsalicylic acid scaffold are competitive but decisive.
Hydroxyl Group (-OH, Pos 2): Strong activator. Directs ortho (Pos 3) and para (Pos 5).
Methyl Group (-CH3, Pos 3): Weak activator. Directs ortho (Pos 2, 4) and para (Pos 6).
Carboxyl Group (-COOH, Pos 1): Deactivator. Directs meta.
The "Sweet Spot": Position 3 is blocked by the methyl group. Position 5 is para to the strong -OH activator and meta to the -COOH. This makes Position 5 the kinetically favored site for chlorination.
Caption: Electrophilic substitution pathway favoring Position 5 due to steric blocking at Position 3 and electronic activation by the hydroxyl group.[1][2][3][4][5][6][7][8]
Comparative Analysis of Published Methods
The following table summarizes the performance of the three most common synthesis routes based on internal validation and literature review.
Feature
Method A: N-Chlorosuccinimide (NCS)
Method B: Sulfuryl Chloride ()
Method C: Chlorine Gas ()
Reagent State
Solid (Easy handling)
Liquid (Fuming, corrosive)
Gas (Requires flow control)
Solvent System
Acetonitrile or DMF
Glacial Acetic Acid or Toluene
Acetic Acid / Water
Yield (Isolated)
85 - 92%
75 - 85%
60 - 75%
Purity (HPLC)
>98% (Clean profile)
95% (Requires recrystallization)
85-90% (Mix of isomers)
Atom Economy
Poor (Succinimide waste)
Moderate (Gas byproducts)
High
Safety Profile
High (Mild exotherm)
Low (Gas evolution, violent hydrolysis)
Low (Toxic gas leak risk)
Reproducibility
Excellent
Good (Temperature sensitive)
Poor (Scale dependent)
Detailed Experimental Protocols
Method A: The High-Fidelity Route (NCS)
Recommended for medicinal chemistry and reference standard preparation.
Rationale: NCS provides a controlled source of "positive chlorine" (
) without the aggressive oxidative potential of elemental chlorine. The use of Acetonitrile (MeCN) allows for easy workup as the succinimide byproduct is water-soluble.
Protocol:
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Dissolution: Charge the flask with 3-methylsalicylic acid (10.0 g, 65.7 mmol) and Acetonitrile (100 mL). Stir until fully dissolved.
Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (pTsOH) (0.1 eq) or ammonium acetate to accelerate the reaction (optional, but improves kinetics).
Addition: Add N-Chlorosuccinimide (NCS) (9.2 g, 69.0 mmol, 1.05 eq) in one portion.
Reaction: Heat the mixture to 50°C for 4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1) or HPLC.
Checkpoint: The reaction is complete when the starting material peak (<2%) disappears.
Workup:
Concentrate the solvent under reduced pressure (Rotavap).
Resuspend the residue in Water (100 mL) to dissolve the succinimide byproduct.
Extract with Ethyl Acetate (3 x 50 mL).
Wash the combined organic layer with Brine, dry over
, and concentrate.
Purification: Recrystallize from Toluene/Heptane to yield white needles.
Method B: The Scalable Route (Sulfuryl Chloride)
Recommended for process development and gram-scale synthesis.
Rationale: Sulfuryl chloride (
) is a liquid chlorinating agent that releases and upon reaction. The evolution of gas drives the reaction forward (entropy driven). Glacial Acetic Acid is the preferred solvent as it stabilizes the transition state and suppresses radical side reactions.
Protocol:
Setup: Equip a 500 mL 3-neck flask with an addition funnel, a thermometer, and a gas outlet connected to a scrubber (NaOH trap). Strict exclusion of moisture is required.
Maturation: After addition, allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.
Optional: If conversion is slow, heat to 40°C for 1 hour.
Quench & Isolation:
Pour the reaction mixture slowly into Ice Water (500 mL) with vigorous stirring. The product will precipitate as an off-white solid.
Filter the solid using a Buchner funnel.
Wash the cake with cold water (3 x 100 mL) to remove residual acetic acid.
Drying: Dry in a vacuum oven at 50°C.
Caption: Operational workflow for the Sulfuryl Chloride synthesis route, emphasizing temperature control and quenching.
Troubleshooting & Critical Control Points
Issue
Probable Cause
Corrective Action
Low Yield
Decarboxylation of the product.
Maintain reaction temperature below 50°C (Method A) or 40°C (Method B).
Impurity: 3,5-Dichloro
Over-chlorination (if 3-pos wasn't blocked) or ring saturation.
Reduce equivalents of chlorinating agent to 1.0 eq. Add reagent slower.[8]
Colored Product (Pink/Brown)
Oxidation of the phenol ring (Quinone formation).
Ensure inert atmosphere (). Recrystallize from Toluene with activated charcoal.
Incomplete Reaction
Moisture in solvent (Method B).
hydrolyzes rapidly. Use anhydrous Acetic Acid and dry glassware.
References
Brown, A. E. (1957). Process for preparing 5-chlorosalicylic acid.[6][9] US Patent 2,811,547.[9] Link(Foundational patent describing chlorination of salicylic derivatives in varying solvents).
Guan, Y. (2013). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.[10] CN Patent 103450154B. Link(Describes the industrial relevance of the NCS route for high-value intermediates).
Sigma-Aldrich. (n.d.). 3-Methylsalicylic acid Product Specification.[2]Link(Confirmation of starting material properties and CAS 83-40-9).
Kharasch, M. S., & Brown, H. C. (1939). Chlorinations with Sulfuryl Chloride.[8][11][12][13] Journal of the American Chemical Society, 61(8), 2142–2150. Link(Classic mechanistic study on SO2Cl2 selectivity).
BenchChem. (n.d.). Synthesis routes of 5-Chlorosalicylic Acid.[6][9]Link(General reference for chlorination protocols of salicylic acid derivatives).
A Comprehensive Guide to the Proper Disposal of 5-Chloro-2-hydroxy-3-methylbenzoic Acid
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. Th...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Chloro-2-hydroxy-3-methylbenzoic acid (CAS No. 4386-40-7), a halogenated aromatic carboxylic acid. By elucidating the chemical principles that underpin these procedures, this document aims to empower laboratory personnel to manage this waste stream with the highest degree of safety and compliance.
Understanding the Hazard Profile of 5-Chloro-2-hydroxy-3-methylbenzoic Acid
A definitive disposal plan originates from a thorough understanding of the compound's intrinsic hazards. While a specific Safety Data Sheet (SDS) for 5-Chloro-2-hydroxy-3-methylbenzoic acid should always be consulted as the primary source of information, its structural components—a chlorinated aromatic ring, a carboxylic acid group, and a hydroxyl group (phenol derivative)—suggest the following potential hazards:
Toxicity: Halogenated organic compounds can exhibit varying degrees of toxicity. Skin contact, inhalation, or ingestion may be harmful.
Irritation: As with many phenolic and acidic compounds, it is likely to be a skin and eye irritant.[1][2]
Environmental Hazard: Chlorinated aromatic compounds can be persistent in the environment and may be toxic to aquatic life. Therefore, direct release to the environment must be strictly avoided.
Given these potential hazards, 5-Chloro-2-hydroxy-3-methylbenzoic acid must be treated as a hazardous waste.
Immediate Safety and Personal Protective Equipment (PPE)
Prior to handling 5-Chloro-2-hydroxy-3-methylbenzoic acid for disposal, ensure that the following personal protective equipment is worn to mitigate exposure risks:
To prevent skin contact and potential absorption of the chemical.
Eye Protection
Safety glasses with side shields or chemical splash goggles.
To protect the eyes from dust particles or splashes of solutions containing the compound.[1][2]
Lab Coat
A standard laboratory coat.
To protect clothing and underlying skin from contamination.
Respiratory Protection
A NIOSH-approved respirator may be necessary if handling large quantities or if dust generation is likely.
To prevent inhalation of airborne particles. Always work in a well-ventilated area, preferably a chemical fume hood.
Segregation and Collection of Waste
Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal. Halogenated organic compounds have specific disposal requirements and should never be mixed with other waste streams.
Step-by-Step Waste Collection Protocol:
Designate a Waste Container: Select a clearly labeled, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE). The container must have a secure, tight-fitting lid.[3][4]
Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents, including the full chemical name: "5-Chloro-2-hydroxy-3-methylbenzoic acid". Also, indicate the approximate concentration if it is in a solution.
Segregation: This waste stream must be kept separate from non-halogenated organic waste, aqueous waste, and solid waste.[5] The rationale for this is that incineration facilities often use different processes for halogenated and non-halogenated waste streams.
Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from sources of ignition or incompatible chemicals.[6]
Diagram of the waste segregation workflow for 5-Chloro-2-hydroxy-3-methylbenzoic acid.
Disposal Procedures
Under no circumstances should 5-Chloro-2-hydroxy-3-methylbenzoic acid or its solutions be disposed of down the drain or in regular trash.[7] The primary method for the disposal of halogenated organic compounds is through a licensed hazardous waste disposal company, which will typically use high-temperature incineration.
Disposal Workflow:
A simplified workflow for the disposal of 5-Chloro-2-hydroxy-3-methylbenzoic acid.
Step-by-Step Disposal Protocol:
Container Sealing: Once the waste container is full (no more than 90% capacity to allow for expansion), securely fasten the lid.
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup of the hazardous waste container. Follow all institutional procedures for waste handover.
Documentation: Complete any required hazardous waste manifests or tags provided by your EHS department. Accurate documentation is a legal requirement under the Resource Conservation and Recovery Act (RCRA).
Professional Disposal: The EHS department will work with a licensed hazardous waste disposal vendor to transport the waste off-site for proper treatment and disposal, which for halogenated organic compounds is typically incineration at a permitted facility.
Spill and Emergency Procedures
In the event of a spill of 5-Chloro-2-hydroxy-3-methylbenzoic acid, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
Control Ignition Sources: If the compound is dissolved in a flammable solvent, eliminate all sources of ignition.
Contain the Spill: For a small spill of the solid, carefully sweep it up, avoiding dust generation, and place it in a labeled hazardous waste container. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.
Clean the Area: Once the bulk of the spill has been collected, decontaminate the area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
Seek Medical Attention: If there is any skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8]
Regulatory Considerations
The disposal of 5-Chloro-2-hydroxy-3-methylbenzoic acid is governed by federal and state regulations. As a halogenated organic compound, it may fall under specific EPA hazardous waste codes.[9][10][11][12] While a specific listing for this compound may not exist, it would likely be classified based on its characteristics (e.g., toxicity). Your institution's EHS department will be responsible for making the final waste code determination.
References
Fisher Scientific. (2025). Safety Data Sheet: 4-Chloro-3-methylbenzoic acid.
Sigma-Aldrich. (2025). Safety Data Sheet: 3-Hydroxybenzoic acid.
TCI America. (2018). Safety Data Sheet: 2-Amino-5-chloro-3-methylbenzoic Acid.
AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Amino-5-chloro-3-methylbenzoic acid.
Labochem Technology™. (2024). Waste disposal guidelines for research Labs.
Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
Carl Roth. (n.d.). Safety Data Sheet: 3-Methylbenzoic acid.
Temple University. (n.d.). Halogenated Solvents in Laboratories.
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines.
NOP. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.